molecular formula C9H6F4O3 B1399834 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid CAS No. 1352999-94-0

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1399834
CAS No.: 1352999-94-0
M. Wt: 238.14 g/mol
InChI Key: LEUVGYUDBIAFFK-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6F4O3 and its molecular weight is 238.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUVGYUDBIAFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

This guide provides a comprehensive technical overview of this compound, a fluorinated building block of significant interest to professionals in pharmaceutical research, medicinal chemistry, and drug development. We will delve into its fundamental properties, plausible synthetic routes, analytical characterization, and potential applications, offering field-proven insights into its utility.

Core Physicochemical Properties

This compound belongs to a class of substituted phenylacetic acids. The introduction of both a fluorine atom and a trifluoromethoxy group onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold in the design of novel therapeutic agents. The trifluoromethoxy (-OCF₃) group, in particular, is often used as a bioisostere for other groups, offering a unique combination of steric and electronic features.

The fundamental properties of the compound are summarized below.

PropertyValueSource
Molecular Weight 238.14 g/mol [1]
Molecular Formula C₉H₆F₄O₃[1]
CAS Number 1352999-94-0[1]
IUPAC Name 2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetic acid[1]

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of fluorinated phenylacetic acids often involves multi-step processes. While specific literature for the direct synthesis of this compound is not publicly detailed, a plausible and robust synthetic strategy can be extrapolated from established methods for analogous compounds, such as the synthesis of 2,4,5-trifluorophenylacetic acid.[2][3] A common approach involves the reaction of a substituted fluorobenzene with an appropriate C2 synthon, followed by hydrolysis.

One logical pathway begins with 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene as the starting material. This can undergo a metal-catalyzed cross-coupling reaction (e.g., Sonogashira or Heck coupling) to introduce a two-carbon chain, which is then oxidized and hydrolyzed to the desired carboxylic acid. An alternative, and often more direct, route is the Willgerodt-Kindler reaction or a multi-step conversion involving a Grignard reagent.

Below is a proposed high-level workflow for the synthesis.

G cluster_0 Phase 1: Side-Chain Introduction cluster_1 Phase 2: Oxidation & Hydrolysis A 1-Bromo-3-fluoro-5- (trifluoromethoxy)benzene B Intermediate Formation (e.g., Grignard Reagent) A->B Mg, THF C Reaction with C2 Electrophile (e.g., Ethylene Oxide or Acetaldehyde) B->C Electrophilic attack D Intermediate Alcohol/Aldehyde C->D Workup E Oxidation D->E Oxidizing Agent (e.g., KMnO4, Jones Reagent) F Final Product: 3-Fluoro-5-(trifluoromethoxy) phenylacetic acid E->F Acid/Base Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

  • Starting Material : 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is chosen due to the reactivity of the bromine atom in forming organometallic intermediates or participating in cross-coupling reactions, while the fluoro and trifluoromethoxy groups remain stable.

  • Grignard Formation : The formation of a Grignard reagent is a classic and effective method for creating a carbon-carbon bond by transforming the aryl halide into a potent nucleophile.

  • Oxidation : A strong oxidizing agent is necessary to convert the newly introduced alkyl side-chain into a carboxylic acid. The choice of agent depends on the stability of the other functional groups on the ring.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms the product's integrity at multiple levels.

Primary Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. ¹H NMR will confirm the presence of the aromatic and methylene protons, while ¹⁹F NMR is crucial for verifying the fluorine environments of both the single fluorine atom and the trifluoromethoxy group.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A well-developed HPLC method can separate the final product from any starting materials, intermediates, or by-products.[4]

QC_Workflow Start Synthesized Product NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR Structural ID MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS Molecular Weight HPLC HPLC Purity (>98%?) MS->HPLC Purity Check Result Qualified Product HPLC->Result Pass Fail Repurification Required HPLC->Fail Fail

Caption: Quality control workflow for final product validation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard method for assessing the purity of the final compound.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. Acetonitrile is a common organic modifier providing good separation efficiency.[4]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B over 1 minute.

      • Equilibrate at 30% B for 4 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The strategic placement of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance key drug properties.

  • Improved Metabolic Stability : The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is also highly resistant to metabolic degradation.

  • Enhanced Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]

  • Modulation of pKa : The electron-withdrawing nature of the substituents can alter the acidity of the carboxylic acid group, which can be tuned to optimize binding interactions with a biological target.

  • Bioisosterism : The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy or isopropyl group, offering a different electronic and conformational profile while maintaining similar steric bulk.

This compound is an ideal starting point for the synthesis of more complex molecules, including:

  • Active Pharmaceutical Ingredients (APIs) : It can be incorporated into lead compounds for various therapeutic areas. For example, related fluorinated phenylacetic acids are precursors to anti-diabetic drugs like sitagliptin.[6]

  • Agrochemicals : The unique properties imparted by fluorine are also highly valuable in the development of novel herbicides and pesticides.[5]

  • Probes for Chemical Biology : Derivatives can be synthesized to serve as molecular probes to study biological pathways. Studies on aryl acetamide triazolopyridazines have shown that fluorine substitution plays a remarkable role in their activity against Cryptosporidium.[7]

Safe Handling and Storage

GHS Hazard Information (Inferred):

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Recommended Precautions:

  • Handling : Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and specialized chemical intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Understanding its synthesis, analytical profile, and potential applications is key to leveraging its full potential in the research and development of next-generation therapeutics and other advanced materials.

References

  • Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid. Retrieved February 3, 2026, from [Link]

  • SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. Retrieved February 3, 2026, from [Link]

  • Lead Sciences. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2015). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

Sources

Purity and characterization of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Purity and Characterization of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

Executive Summary

This compound (CAS 1352999-94-0) is a critical fluorinated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates targeting G-protein coupled receptors (GPCRs) and metabolic enzymes. Its unique substitution pattern—combining an electron-withdrawing fluorine atom with a lipophilic trifluoromethoxy group—presents specific challenges in purification and characterization.

This guide outlines a robust, self-validating analytical workflow for establishing the identity and purity of this compound. It moves beyond generic protocols to address the specific physicochemical behavior of poly-fluorinated phenylacetic acids, providing a definitive roadmap for researchers and QC scientists.

Chemical Identity and Physicochemical Profile

Before establishing analytical methods, the compound's fundamental properties must be defined to predict chromatographic behavior and solubility.

PropertySpecification
Chemical Name This compound
CAS Number 1352999-94-0
Molecular Formula

Molecular Weight 238.14 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~3.8 – 4.2 (Carboxylic acid)
LogP (Predicted) ~2.5 (Highly lipophilic due to -OCF

)
Solubility Soluble in MeOH, DMSO, CH

CN, EtOAc; Low solubility in water (acidic pH)

Synthesis-Driven Impurity Profiling

To validate purity, one must understand the genesis of potential impurities. The industrial synthesis of this compound typically proceeds via the hydrolysis of the corresponding phenylacetonitrile.

Primary Synthetic Pathway:

  • Precursor: 3-Fluoro-5-(trifluoromethoxy)benzyl bromide.

  • Cyanation: Reaction with NaCN to form 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS 1352999-52-0).

  • Hydrolysis: Acidic or basic hydrolysis to yield the target phenylacetic acid.

Critical Impurity Matrix:

  • Impurity A (Precursor): Unreacted Phenylacetonitrile. Detection: GC-MS or HPLC (distinct UV).

  • Impurity B (Intermediate): Primary Amide (Partial hydrolysis product). Detection: LC-MS ([M+H]+ 238).

  • Impurity C (Degradant): Benzyl Alcohol derivative (Hydrolysis of starting bromide).

  • Impurity D (Regioisomers): 2-Fluoro or 4-Fluoro isomers (carry-over from aniline starting materials). Detection:

    
    F NMR.
    

Analytical Strategy & Protocols

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to resolve fluorinated regioisomers. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase is recommended for superior selectivity via


-

and fluorine-fluorine interactions.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in non-ionized form, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).

  • Column Temp: 30°C.

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4), preventing peak tailing. The Phenyl-Hexyl stationary phase interacts with the electron-deficient fluorinated ring, providing better resolution of impurities than standard alkyl chains.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Target Ion: [M-H]

    
     = 237.1 m/z.
    
  • Rationale: Carboxylic acids ionize poorly in positive mode but form stable carboxylate anions in negative mode.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural authentication, particularly for distinguishing the -OCF


 group from the -F substituent.
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • 
    H NMR:  Look for the characteristic methylene singlet (-CH
    
    
    
    -) around
    
    
    3.6-3.7 ppm and the aromatic splitting pattern (typically two doublets and a triplet or multiplet depending on coupling).
  • 
    F NMR (Crucial): 
    
    • Signal 1 (-OCF

      
      ):  Singlet around 
      
      
      
      -57 to -59 ppm.
    • Signal 2 (Ar-F): Multiplet around

      
       -110 to -115 ppm.
      
    • Integration: The ratio must be exactly 3:1. Any deviation suggests defluorination or impurities.

Characterization Workflow (Visualization)

The following diagram illustrates the logical decision tree for releasing a batch of this compound.

PurityWorkflow Start Crude Sample (CAS 1352999-94-0) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (Phenyl-Hexyl) Purity > 98%? Solubility->HPLC MS LC-MS (ESI-) Mass [M-H]- = 237.1? HPLC->MS Yes Fail REJECT / RE-PURIFY HPLC->Fail No (<98%) NMR_H 1H NMR Structure Confirm MS->NMR_H Mass Confirmed MS->Fail Incorrect Mass NMR_F 19F NMR Integration 3:1? NMR_H->NMR_F NMR_F->Fail Ratio Mismatch Pass RELEASE BATCH (CoA Generation) NMR_F->Pass Confirmed

Figure 1: Analytical decision matrix for the qualification of fluorinated phenylacetic acid derivatives.

Storage and Stability

  • Hygroscopicity: Fluorinated acids can be slightly hygroscopic. Store in a desiccator.

  • Temperature: Store at 2-8°C to prevent slow decarboxylation or esterification if trace alcohol vapors are present.

  • Container: Amber glass vials with PTFE-lined caps to prevent leaching of plasticizers, which can interfere with LC-MS analysis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66523550, this compound. Retrieved from [Link]

  • Accela ChemBio. (2023). Product Safety and Data Sheet: this compound (CAS 1352999-94-0).[2] Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for F NMR shifts).
  • Google Patents. (2022). WO2022241287A2 - Modulators of g-protein coupled receptors. (Cites synthesis and use of CAS 1352999-94-0).

Sources

Biological activity of trifluoromethoxy-substituted compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethoxy Motif: Physicochemical Tuning and Biological Impact[1][2][3][4]

Executive Summary: The "Super-Methoxy" Effect

In modern medicinal chemistry, the trifluoromethoxy group (


) has transcended its reputation as merely a "lipophilic variant" of the methoxy group. It is now recognized as a privileged structural motif that imparts unique conformational biases, profound metabolic stability, and optimized transmembrane permeability.

This guide analyzes the biological activity of


-substituted compounds, moving beyond basic structure-activity relationships (SAR) to explore the electronic and stereoelectronic causality that drives clinical efficacy. We focus on the "Orthogonal Conformation" hypothesis and provide validated protocols for assessing the physicochemical impact of this moiety.

The Orthogonal Conformation: A Stereoelectronic Driver

Unlike the methoxy group (


), which typically adopts a planar conformation coplanar with the aromatic ring (

dihedral angle) to maximize p-orbital resonance, the

group behaves differently.
The Mechanism of Twist

The


 group preferentially adopts a conformation orthogonal  (

) to the aromatic ring. This is driven by two factors:
  • Steric Bulk: The Van der Waals radius of Fluorine (

    
    ) is significantly larger than Hydrogen (
    
    
    
    ), creating peri-interactions with ortho-protons.
  • Anomeric Hyperconjugation: A stabilizing interaction occurs between the oxygen lone pair (

    
    ) and the antibonding orbital of the C-F bond (
    
    
    
    ). This
    
    
    interaction is maximized when the
    
    
    bond is perpendicular to the
    
    
    -system, decoupling the oxygen from the aromatic ring resonance.

Biological Implication: This twist changes the 3D topology of the drug, often improving selectivity by filling hydrophobic pockets that planar analogs cannot access.

Conformation cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) OMe_Planar Planar Conformation (0° Dihedral) OMe_Resonance Strong Resonance (Electron Donor) OMe_Planar->OMe_Resonance p-orbital overlap OCF3_Ortho Orthogonal Conformation (90° Dihedral) OCF3_Electronic Electronic Decoupling (Strong EWG) OCF3_Ortho->OCF3_Electronic No p-π overlap OCF3_Hyper Hyperconjugation (n -> σ* C-F) OCF3_Ortho->OCF3_Hyper Stabilizes Twist

Figure 1: Stereoelectronic comparison showing the planar preference of methoxy groups versus the orthogonal twist of trifluoromethoxy groups driven by hyperconjugation.

Physicochemical Profiling: ADME Optimization

The biological success of


 is quantifiable through specific physicochemical parameters.
Lipophilicity and Permeability

The


 group is one of the most lipophilic substituents available to medicinal chemists, significantly surpassing the 

group.
SubstituentHansch

Parameter
Electronic Effect (

)
Biological Impact

0.000.00Baseline

-0.02-0.27Electron Donor, Metabolic Liability

+0.88+0.54Lipophilic, EWG

+1.04 +0.35 Super-Lipophilic, Moderate EWG

+1.44+0.50Ultra-Lipophilic (often too high)

Key Insight: The


 value of +1.04 means that substituting a hydrogen with 

increases the

by approximately 1 unit. This is critical for Central Nervous System (CNS) drugs, where high lipid solubility is required to cross the Blood-Brain Barrier (BBB).
Metabolic Stability (The Fluorine Shield)

The


 group is a common "soft spot" for metabolism. Cytochrome P450 enzymes (specifically CYP2D6) easily perform 

-demethylation via hydrogen abstraction.
  • The

    
     Solution:  The 
    
    
    
    bond (approx. 116 kcal/mol) is too strong for P450 enzymes to break. Furthermore, the high electronegativity of the three fluorine atoms pulls electron density away from the oxygen, making it a poor Lewis base and reducing its affinity for the heme iron in P450 enzymes.

Metabolism cluster_met1 Methoxy Vulnerability cluster_met2 Trifluoromethoxy Shield OCH3 Drug-OCH3 P450 CYP450 Enzyme (H-Abstraction) OCH3->P450 Unstable Unstable Hemiacetal P450->Unstable Metabolite Phenol + Formaldehyde (Rapid Clearance) Unstable->Metabolite OCF3 Drug-OCF3 Block C-F Bond Strength (>116 kcal/mol) OCF3->Block Resists Oxidation Stable Metabolically Stable (Prolonged Half-life) Block->Stable

Figure 2: Mechanistic pathway illustrating how the trifluoromethoxy group blocks the oxidative O-dealkylation pathway common to methoxy groups.

Case Studies in Drug Development

Riluzole (Rilutek): CNS Penetration

Riluzole is the standard of care for Amyotrophic Lateral Sclerosis (ALS).

  • Role of

    
    :  The group is located at the 6-position of the benzothiazole ring.
    
  • Mechanism: It provides the necessary lipophilicity (

    
    ) to penetrate the CNS. Without this group, the polar 2-aminobenzothiazole core would have poor BBB permeability. The group also prevents rapid ring oxidation, allowing for a twice-daily dosing regimen.
    
Pretomanid: Antitubercular Stability

Pretomanid is a nitroimidazooxazine used for multi-drug-resistant tuberculosis.

  • Role of

    
    :  It is attached to the benzylic ether side chain.
    
  • Mechanism: This position is prone to oxidative metabolism. The

    
     group acts as a metabolic blocker while simultaneously increasing the lipophilicity required to penetrate the waxy, lipid-rich cell wall of Mycobacterium tuberculosis.
    

Experimental Protocols

To validate the biological advantages of


 in a lead compound, the following protocols are recommended.
Protocol A: High-Throughput Lipophilicity ( ) Determination

Standard shake-flask methods are slow. Use Chromatographic Hydrophobicity Index (CHI) for rapid screening.

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.

  • Calibration: Run a set of 5 standards with known

    
     values (e.g., Theophylline, Toluene, Triphenylene).
    
  • Method: Run a fast gradient (0% to 100% B in 5 mins). Measure the Retention Time (

    
    ).
    
  • Calculation: Convert

    
     to CHI using the calibration curve.
    
    • Formula:

      
      
      
  • Validation: The

    
     analog should show a 
    
    
    
    corresponding to a
    
    
    log unit increase vs. the unsubstituted arene.
Protocol B: Microsomal Stability Assay (Metabolic Blockade)

Validates the resistance to P450 oxidation.

  • Preparation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Success Criteria: An

    
     analog is considered successful if 
    
    
    
    is reduced by
    
    
    compared to the
    
    
    analog.

Synthetic Accessibility (Brief)

While this guide focuses on biology, accessing these compounds is the first step. Traditional methods (using


 or 

) are dangerous. Modern labs use Radical Trifluoromethoxylation .
  • Reagents: Silver Trifluoromethoxide (

    
    ) or Togni-type reagents.
    
  • Condition: Photoredox catalysis (e.g., using

    
    ) allows for the late-stage installation of 
    
    
    
    onto arenes under mild conditions, preserving sensitive biological pharmacophores.

Synthesis Precursor Aryl-Boronic Acid or Aryl-Diazonium Catalyst Photoredox Cat. (Blue LED) Precursor->Catalyst Activation Reagent AgOCF3 + Oxidant (Radical Source) Reagent->Catalyst •OCF3 Generation Product Ar-OCF3 Product Catalyst->Product Radical Addition

Figure 3: Modern photoredox workflow for introducing the trifluoromethoxy group under mild conditions.

References

  • Hansch, C., & Leo, A. (1979).[5] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

    
     and 
    
    
    
    parameters).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Togni, A. (2012). Reagents for the Direct Trifluoromethylation of Organic Compounds.[6][7] Chemical Reviews, 112(7), 3579-3615. (Context for synthetic accessibility).

  • FDA Drug Database. (2023). Labels for Riluzole and Pretomanid.[6][8] Link

Sources

Technical Monograph: Safety and Handling of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

[1][2]

Document Control:

  • Version: 1.0

  • Scope: Laboratory Scale to Process Development

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]

Part 1: Executive Summary & Chemical Context[2]

In the landscape of modern drug discovery, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid represents a high-value "magic bullet" intermediate.[1][2] The simultaneous incorporation of a fluorine atom and a trifluoromethoxy (-OCF₃) group onto the phenylacetic acid scaffold serves a dual purpose: it modulates metabolic stability (blocking P450 oxidation sites) and significantly enhances lipophilicity without altering the steric profile as drastically as a tert-butyl group.[1][2]

However, the handling of this compound requires a nuance beyond standard organic acids.[3] The electron-withdrawing nature of the substituents increases the acidity of the carboxylic tail, while the fluorinated motifs introduce specific thermal decomposition hazards (HF generation) and static charge issues during physical manipulation.[1][2] This guide synthesizes the safety protocols required to handle this compound with the rigor demanded by pharmaceutical R&D.

Part 2: Physicochemical Profile & Hazard Identification[4]

Chemical Identity[1][2][5]
  • Chemical Name: this compound[1][2]

  • Functional Class: Fluorinated Phenylacetic Acid Derivative[2]

  • Molecular Formula: C₉H₆F₄O₃[2]

  • Molecular Weight: ~238.14 g/mol [2]

Critical Properties Table
PropertyValue (Estimated/Analog)Operational Implication
Physical State Crystalline Solid (White to Off-white)Potential for dust generation; inhalation hazard.[1][2]
pKa ~3.8 - 4.0Slightly more acidic than phenylacetic acid (pKa 4.[1][2]3) due to -F/-OCF₃ induction.[1][2]
Lipophilicity (LogP) ~2.5 - 3.0High membrane permeability; rapid skin absorption potential.[1][2]
Melting Point 60°C - 80°C (Typical for class)Low melting point; avoid friction/grinding which may induce melting/clumping.[1][2]
Solubility DMSO, MeOH, DCM, EtOAcPoor water solubility; aqueous washes require pH adjustment.[1][2]
GHS Hazard Classification

While specific toxicological data for this isomer may be limited, "read-across" logic from structural analogs (e.g., 4-(trifluoromethoxy)phenylacetic acid) mandates the following classification:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][4][5]

  • H319: Causes serious eye irritation.[2][6][4][5][7]

  • H335: May cause respiratory irritation.[4][5]

  • Special Hazard: Thermal Decomposition. Combustion or heating above 200°C may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).[1][2]

Part 3: Operational Handling Protocols

Engineering Controls

The primary risk during the pre-reaction phase is dust exposure . Fluorinated compounds often exhibit high static electricity, causing the powder to "fly" or adhere to gloves and spatulas.

  • Primary Containment: All weighing and transfers must occur inside a certified Chemical Fume Hood (face velocity > 0.5 m/s).[2]

  • Static Mitigation: Use an ionizing bar or anti-static gun if the powder proves intractable. Use plastic or PTFE-coated spatulas ; avoid metal spatulas which can generate spark discharge in dry environments (though ignition risk is low, static shock can cause spillage).[1][2]

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelRationale
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine acidic dusts that can bypass side-shields.[1][2]
Skin Nitrile Gloves (Double gloving recommended)The lipophilic -OCF₃ group enhances skin permeation.[1][2] Double gloving provides a breakthrough buffer.[2]
Respiratory N95 (if outside hood)Only required if engineering controls (fume hood) fail or during spill cleanup.[1][2]
Body Lab Coat (Cotton/Poly)Standard protection.[1][2] Tyvek sleeves recommended for scale-up (>100g).[1][2]
Experimental Workflow: Synthesis & Coupling

The carboxylic acid moiety is typically engaged in amide coupling or esterification.

Protocol: Safe Activation with Coupling Reagents (e.g., HATU/EDC) [1][2]

  • Dissolution: Dissolve the acid in DMF or DCM before adding the base (DIPEA/TEA).[2] The acid is relatively stable, but the deprotonated carboxylate is more nucleophilic.

  • Exotherm Control: The electron-deficient ring makes the acid slightly more reactive.[2] Add coupling reagents at 0°C to control exotherms, especially on scales >10g.[2]

  • Quenching: When quenching reactions, avoid strong mineral acids if possible; use saturated NH₄Cl or citric acid.[2] Why? Strong mineral acids at high temperatures can theoretically degrade the -OCF₃ group over time, releasing fluoride ions, though this is rare under standard workup conditions.[1][2]

Part 4: Visualization of Safety Logic

Diagram 1: Structural Hazard Analysis

This diagram breaks down the molecule by functional group to explain the specific safety risks associated with each part.

GCompound3-Fluoro-5-(trifluoromethoxy)phenylacetic acidGroup_AcidCarboxylic Acid (-COOH)Compound->Group_AcidGroup_OCF3Trifluoromethoxy (-OCF3)Compound->Group_OCF3Group_FAromatic Fluorine (-F)Compound->Group_FRisk_AcidRisk: Skin/Eye Irritation (pH < 3)Action: Goggles + Nitrile GlovesGroup_Acid->Risk_AcidRisk_OCF3Risk: High LipophilicityAction: Enhanced Skin Absorption(Double Glove)Group_OCF3->Risk_OCF3Risk_ThermalRisk: Thermal Decomp -> HF GasAction: No Open Flames / Temp < 200CGroup_OCF3->Risk_ThermalGroup_F->Risk_Thermal

Caption: Functional group decomposition linking chemical structure to specific safety protocols.

Diagram 2: Emergency Response Logic

A decision tree for handling spills or exposure, prioritizing the specific risks of fluorinated acids.

EmergencyStartEmergency EventTypeIdentify TypeStart->TypeSpill_SolidDry Spill (Powder)Type->Spill_SolidSpill_LiquidSolution SpillType->Spill_LiquidExposure_SkinSkin ContactType->Exposure_SkinAction_Solid1. dampen with inert oil/solvent2. Scoop (No Dust)3. Wipe with weak base (NaHCO3)Spill_Solid->Action_SolidAction_LiquidAbsorb with VermiculiteDo NOT use combustible ragsSpill_Liquid->Action_LiquidAction_Skin1. Wash with Soap/Water (15 min)2. Apply Calcium Gluconate?(Only if HF suspected from thermal decomp)Exposure_Skin->Action_Skin

Caption: Decision matrix for spills and exposure. Note the nuance regarding Calcium Gluconate usage.

Part 5: Storage, Stability, and Waste[1]

Storage Conditions
  • Temperature: Ambient (15-25°C). Refrigeration is acceptable but ensure the container is warmed to room temperature before opening to prevent condensation (hydrolysis risk is low, but moisture causes clumping).[1][2]

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if storing for >6 months.[1][2] The -OCF₃ group is stable, but the acetic acid tail can decarboxylate under extreme oxidative stress or microbial growth conditions.[1][2]

Waste Disposal (Critical)

Do not mix with general organic waste if thermal incineration is not equipped for fluorines. [1][2]

  • Segregation: Label clearly as "Halogenated Organic Acid" .

  • Incineration: Must be incinerated in a facility with a scrubber system capable of capturing Hydrogen Fluoride (HF).[2] Burning fluorinated compounds in standard boilers can corrode stacks and release toxic plumes.

  • Aqueous Waste: If the compound enters aqueous waste (e.g., from extraction), ensure the pH is adjusted to neutral (7-8) before disposal to prevent acid-catalyzed degradation in the holding tank.[1][2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-(Trifluoromethoxy)phenylacetic acid (Analogous Structure Safety Data). Retrieved from [Link][1][2]

  • Wang, J., et al. (2014). The effects of trifluoromethoxy group on the properties of drug molecules. Chemical Reviews.[2] (General reference for -OCF3 metabolic stability and lipophilicity handling).

  • ECHA (European Chemicals Agency). C&L Inventory: Phenylacetic acid derivatives. Retrieved from [Link][1][2]

Navigating the Synthesis and Safety of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Among the myriad of fluorinated building blocks, 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid stands out as a versatile intermediate with significant potential in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, comprehensive safety and handling procedures, and its applications in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in a research and development setting. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 203302-97-0[1]
Molecular Formula C9H7F4O3[1]
Molecular Weight 238.15 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 54 - 58 °C[1]
Purity ≥ 95%[1]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is not extensively documented, the available information for structurally related compounds indicates that it should be handled with care. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Given these potential hazards, a stringent set of safety protocols must be implemented when working with this compound. The following workflow diagram outlines the essential steps for safe handling.

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_sds Review MSDS of Related Compounds prep_hood->prep_sds handle_weigh Weigh Compound in a Vented Balance Enclosure prep_sds->handle_weigh Proceed to Handling handle_transfer Use Spatula for Transfers Avoid Generating Dust handle_weigh->handle_transfer handle_dissolve Add to Solvent Slowly with Stirring handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces with Appropriate Solvent handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_waste->cleanup_ppe Synthetic Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product reactant1 3-Fluoro-5-(trifluoromethoxy)benzyl bromide intermediate 3-Fluoro-5-(trifluoromethoxy)benzyl cyanide reactant1->intermediate Nucleophilic Substitution reactant2 Sodium Cyanide reactant2->intermediate product This compound intermediate->product Acid Hydrolysis

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethoxy)benzyl cyanide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-(trifluoromethoxy)benzyl bromide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a stoichiometric equivalent of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude benzyl cyanide intermediate.

Step 2: Hydrolysis to this compound

  • To the crude 3-fluoro-5-(trifluoromethoxy)benzyl cyanide, add an excess of a strong acid, such as a mixture of concentrated sulfuric acid and water or concentrated hydrochloric acid. [4]2. Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid will occur. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and carefully pour it over ice.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexanes).

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound moiety into drug candidates can impart several beneficial properties. The trifluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. [5]The fluorine atom can modulate the acidity of the carboxylic acid and influence binding interactions with target proteins.

This structural motif is particularly valuable in the development of:

  • Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). The unique electronic properties of the fluoro and trifluoromethoxy substituents can be exploited to fine-tune the activity and selectivity of new NSAID candidates. [1]* Anticancer and Antibacterial Agents: The structural similarity of fluorinated phenylacetic acids to other bioactive compounds makes them attractive scaffolds for the development of novel anticancer and antibacterial drugs. [6]* Metabolic Disease Therapeutics: Substituted phenylacetic acids are key intermediates in the synthesis of various pharmacologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. [7]For instance, the structurally related 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin. [7][8] The strategic placement of fluorine and trifluoromethoxy groups can lead to compounds with improved potency and pharmacokinetic profiles. [9]

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10][6][11]* Incompatibilities: Keep away from strong oxidizing agents.

  • Shelf Life: When stored under the recommended conditions, the compound is expected to be stable for an extended period.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers a powerful tool for modulating the physicochemical and biological properties of drug candidates. By adhering to the stringent safety and handling protocols outlined in this guide, researchers can safely and effectively leverage the potential of this compound to advance the discovery of new and improved therapeutics.

References

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid. [Link]

  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

  • NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

Sources

Methodological & Application

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Medicinal Chemistry

Executive Summary

This guide details the utility of This compound (CAS 1352999-94-0) as a high-value scaffold in lead optimization. While phenylacetic acids are ubiquitous in drug discovery, this specific substitution pattern offers a unique "Goldilocks" zone of physicochemical properties: the 3-fluoro substituent provides metabolic blocking and electronic modulation, while the 5-trifluoromethoxy group acts as a "super-lipophilic" anchor that enhances membrane permeability and occupies hydrophobic pockets with distinct orthogonality compared to standard alkyl groups.

Strategic Rationale: The "Meta-Meta" Advantage

In rational drug design, the phenyl ring is often a site of metabolic vulnerability (via CYP450 oxidation) and non-specific binding. The 3-Fluoro-5-(trifluoromethoxy) substitution pattern addresses these issues through three mechanistic pillars:

  • Metabolic Hardening:

    • Site Blocking: Substitution at the meta positions (3 and 5) sterically and electronically deactivates the ring, preventing hydroxylation at the vulnerable para position and reducing the likelihood of arene oxide formation.

    • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (

      
      ) of the parent molecule.
      
  • The OCF

    
     Lipophilic Boost: 
    
    • Unlike the CF

      
       group, the OCF
      
      
      
      group possesses a unique conformational flexibility. The oxygen atom allows the CF
      
      
      moiety to rotate out of the aromatic plane, often adopting a conformation orthogonal to the ring. This creates a distinct 3D steric volume that can improve selectivity in protein binding pockets.
    • Lipophilicity (

      
       values):  OCF
      
      
      
      (
      
      
      ) is significantly more lipophilic than CF
      
      
      (
      
      
      ) or Methyl (
      
      
      ), facilitating blood-brain barrier (BBB) penetration.
  • Electronic Tuning (pKa Modulation):

    • Both F and OCF

      
       are electron-withdrawing groups (EWG). When attached to a phenylacetic acid core, they lower the pKa of the carboxylic acid (relative to unsubstituted phenylacetic acid, pKa ~4.3), potentially increasing the fraction of the ionized species at physiological pH, which influences solubility and receptor interaction strength.
      

Physicochemical Profile

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1352999-94-0Unique identifier for procurement.
Molecular Weight 238.14 g/mol Low MW allows for fragment-based growth.
Formula C

H

F

O

High Fluorine count (4) for

F-NMR tracking.
LogP (Predicted) ~2.8 - 3.2Ideal range for oral bioavailability (Lipinski Rule of 5).
H-Bond Donors 1 (COOH)Modifiable via amide coupling.
H-Bond Acceptors 4 (COOH + F + OCF

)
Fluorine acts as a weak acceptor; OCF

oxygen is shielded.
Electronic Effect

(F) = 0.34;

(OCF

) = 0.38
Strong deactivation of the aromatic ring.

Visualizing the Scaffold Logic

The following diagram illustrates the decision matrix for selecting this specific building block over standard alternatives.

G Start Lead Optimization Issue Metab High Metabolic Clearance (CYP Oxidation) Start->Metab Potency Low Potency (Weak Hydrophobic Contact) Start->Potency Perm Poor Permeability (Low LogP) Start->Perm Solution Select 3-F-5-(OCF3)-Phenylacetic Acid Metab->Solution Blocks oxidation Potency->Solution Increases hydrophobic interactions Perm->Solution Increases lipophilicity Mech1 Mechanism: Metabolic Blocking (F blocks site; EWG deactivates ring) Solution->Mech1 Mech2 Mechanism: Lipophilic Anchor (OCF3 boosts LogP & fills pocket) Solution->Mech2 Result Improved Candidate Profile: High t1/2, High Potency Mech1->Result Mech2->Result

Figure 1: Decision logic for incorporating the 3-F-5-OCF3 motif in SAR campaigns.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Purpose: To generate a library of amides, utilizing the carboxylic acid handle to attach diverse amines.

Reagents:

  • Building Block: this compound (1.0 equiv).

  • Amine: Diverse primary/secondary amines (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenylacetic acid derivative (0.1 mmol) in anhydrous DMF (1.0 mL) in a 1-dram vial or 96-well plate.

  • Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.12 mmol, 46 mg). Stir/shake at room temperature for 5 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the specific amine (0.11 mmol). Cap the reaction vessel under nitrogen/argon.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid M-H).

  • Work-up (Parallel):

    • Dilute with EtOAc (3 mL).

    • Wash with 1M HCl (1 mL) to remove unreacted amine and DIPEA.

    • Wash with sat. NaHCO

      
       (1 mL) to remove unreacted acid and HATU byproducts.
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validation Check:

  • Did the reaction turn dark/black? Potential decomposition. Check amine purity.

  • Low yield? Steric hindrance from the amine may require heating to 50°C or switching to POCl

    
     activation.
    
Protocol B: Reduction to Phenethyl Alcohol

Purpose: Converting the acid to an alcohol for ether synthesis or scaffold morphing.

Reagents:

  • Substrate: this compound.[1]

  • Reductant: Borane-THF complex (BH

    
    ·THF) (1.0 M solution).
    
  • Quench: Methanol.[2][3]

Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve the acid (1.0 mmol, 238 mg) in anhydrous THF (5 mL). Cool to 0°C.

  • Addition: Dropwise add BH

    
    ·THF (1.5 mL, 1.5 equiv) over 10 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Cool to 0°C. CAREFULLY add Methanol (2 mL) dropwise until bubbling ceases.

  • Reflux: Heat the mixture to reflux for 30 minutes (breaks down boron-complex intermediates).

  • Isolation: Concentrate in vacuo. Partition between Et

    
    O and 1M HCl. Wash with Brine. Dry and concentrate.
    

Synthetic Workflow Diagram

Synthesis Acid 3-F-5-(OCF3) Phenylacetic Acid Amide Amide Derivative (Peptidomimetic) Acid->Amide Coupling Alcohol Phenethyl Alcohol (Ether Precursor) Acid->Alcohol Reduction Carbamate Boc-Protected Amine (Homologated Amine) Acid->Carbamate Rearrangement HATU Amine, HATU DIPEA BH3 BH3-THF Reduction Curtius DPPA, tBuOH (Curtius Rearr.)

Figure 2: Synthetic divergence from the core building block.

References

  • PubChem Compound Summary. "this compound (CID 66523550)." National Center for Biotechnology Information. Accessed Oct 2023.[4] [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Grounding for OCF3 lipophilicity and metabolic stability). [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Grounding for orthogonal conformation of OCF3). [Link]

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. (Detailed physicochemical data on OCF3). [Link]

Sources

Application of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of early 2026, specific research on the agrochemical applications of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is not publicly available. The following application notes and protocols are based on the known biological activities of structurally related phenylacetic acid derivatives and established principles of agrochemical screening. This guide is intended to provide a scientifically grounded framework for initiating research into the potential herbicidal, fungicidal, and insecticidal properties of this compound.

Introduction

This compound is a synthetic organic compound characterized by a phenylacetic acid core with two key substitutions: a fluorine atom and a trifluoromethoxy group. Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial properties and effects on plant growth.[1][2] Phenylacetic acid itself is a naturally occurring plant auxin, a class of hormones that regulate cell growth and development.[2] Synthetic auxins are a major class of herbicides that mimic the action of natural auxins, leading to uncontrolled growth and eventual death in susceptible plants, particularly broadleaf weeds.[3][4]

The presence of fluorine and a trifluoromethoxy group on the phenyl ring of this compound may significantly influence its biological activity. Halogenation is a common strategy in the design of agrochemicals to enhance efficacy, alter selectivity, and improve metabolic stability.[5] The trifluoromethoxy group can also impart unique properties that may be beneficial for agrochemical applications.[6] Some fluorinated phenylacetic acids are already utilized as intermediates in the manufacturing of agrochemicals.[7] Furthermore, some phenylacetic acid derivatives have been explored for their fungicidal and insecticidal properties.[8]

This guide provides detailed protocols for the initial screening of this compound for potential herbicidal, fungicidal, and insecticidal activity. It also outlines the principles of dose-response analysis, a critical step in characterizing the potency of a candidate agrochemical.

Hypothesized Mechanism of Action: Auxin-Mimic Herbicide

The primary hypothesis for the herbicidal activity of this compound is that it acts as a synthetic auxin. Natural auxins, like indole-3-acetic acid (IAA), are crucial for various plant growth processes.[4] Synthetic auxins, however, are more stable in plants than IAA.[3] When applied at sufficiently high concentrations, they overwhelm the plant's natural hormonal balance, leading to a cascade of detrimental effects.

The proposed mechanism involves the synthetic auxin binding to auxin receptors, which then triggers the degradation of transcriptional repressors. This leads to the uncontrolled expression of auxin-responsive genes, resulting in abnormal cell division and elongation, epinasty (downward bending of leaves), and disruption of vascular tissues.[9][10] Ultimately, these effects lead to the death of the plant.[4] This mode of action is generally more effective against dicotyledonous (broadleaf) plants than monocotyledonous (grassy) plants, providing a basis for selectivity.[4]

Auxin_Mechanism cluster_cell Plant Cell Auxin 3-Fluoro-5-(trifluoromethoxy) phenylacetic acid (Synthetic Auxin) Receptor Auxin Receptor Auxin->Receptor Binds to Complex Auxin-Receptor Complex Receptor->Complex Degradation Repressor Degradation Complex->Degradation Promotes Repressor Transcriptional Repressor Repressor->Degradation ARF Auxin Response Factor (ARF) (Inactive) Active_ARF Active ARF ARF->Active_ARF Activation Gene_Expression Uncontrolled Gene Expression Active_ARF->Gene_Expression Induces Plant_Death Abnormal Growth & Plant Death Gene_Expression->Plant_Death Leads to

Caption: Hypothesized auxin-mimic mechanism of action.

Experimental Protocols

The following protocols are designed for the primary screening of this compound. These are foundational assays to detect any significant biological activity.

Overall Screening Workflow

The initial investigation of a novel compound in agrochemical research typically follows a tiered approach, starting with broad primary screens and progressing to more specific and detailed secondary assays for promising candidates.

Screening_Workflow Start 3-Fluoro-5-(trifluoromethoxy) phenylacetic acid Primary_Screen Primary Screening (High Concentration) Start->Primary_Screen Herbicide_Screen Herbicidal Activity Primary_Screen->Herbicide_Screen Fungicide_Screen Fungicidal Activity Primary_Screen->Fungicide_Screen Insecticide_Screen Insecticidal Activity Primary_Screen->Insecticide_Screen Activity_Detected Biological Activity Detected Herbicide_Screen->Activity_Detected Fungicide_Screen->Activity_Detected Insecticide_Screen->Activity_Detected No_Activity No Significant Activity (Archive Compound) Activity_Detected->No_Activity No Dose_Response Secondary Screening: Dose-Response & Potency (EC50/LC50) Activity_Detected->Dose_Response Yes Further_Studies Lead Optimization & Mode of Action Studies Dose_Response->Further_Studies Dose_Response_Workflow Start Active Compound from Primary Screen Concentration_Series Prepare Serial Dilutions (e.g., 6-8 concentrations) Start->Concentration_Series Bioassay Perform Bioassay (Herbicidal, Fungicidal, or Insecticidal) Concentration_Series->Bioassay Data_Collection Collect Data (% Inhibition or % Mortality) Bioassay->Data_Collection Analysis Statistical Analysis (e.g., Probit or Logit) Data_Collection->Analysis EC50_LC50 Determine EC50 / LC50 / GR50 Analysis->EC50_LC50 End Quantified Potency for Lead Candidate EC50_LC50->End

Caption: Workflow for a dose-response study.

Protocol 4: Dose-Response and EC50/LC50 Determination

1. Concentration Range Finding:

  • Based on the primary screening results, perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic series from 0.1 to 1000 ppm) to identify the range that causes between 10% and 90% effect.

2. Definitive Assay:

  • Prepare a series of at least 5-7 concentrations of the test compound within the determined range.

  • Perform the relevant bioassay (herbicidal, fungicidal, or insecticidal) as described in the primary screening protocols, with multiple replicates for each concentration.

  • Include an untreated control.

3. Data Analysis:

  • For each concentration, calculate the mean response (e.g., percent growth reduction for herbicides, percent inhibition for fungicides, or percent mortality for insecticides).

  • Plot the response against the logarithm of the concentration.

  • Use statistical software to perform a probit or logit analysis to fit a dose-response curve to the data. [11] * From this curve, calculate the EC50 (Effective Concentration causing 50% response), LC50 (Lethal Concentration causing 50% mortality), or GR50 (Concentration causing 50% Growth Reduction).

Causality behind Experimental Choices: The EC50/LC50 value is a standardized measure of a compound's potency, allowing for quantitative comparison between different compounds. [11]A well-defined dose-response curve is essential for understanding the biological activity of a potential agrochemical and is a prerequisite for further development. [12]

Data Presentation

All quantitative data from the screening and dose-response studies should be summarized in clear, well-structured tables.

Table 1: Example Data Summary for Primary Herbicidal Screen

CompoundApplicationRate (g a.i./ha)A. fatua (% Injury)E. crus-galli (% Injury)A. retroflexus (% Injury)A. theophrasti (% Injury)
Test CompoundPre-emergence200010158590
Test CompoundPost-emergence20005109598
2,4-DPost-emergence100005100100
Control--0000

Table 2: Example Data Summary for Dose-Response Analysis

CompoundTarget OrganismAssay TypeEC50/LC50 (ppm)95% Confidence Interval
Test CompoundA. retroflexusPost-emergence75.268.5 - 82.3
Test CompoundB. cinereaMycelial Growth22.519.8 - 25.6
Test CompoundP. xylostellaLeaf-dip>1000-

Conclusion

The protocols and framework presented in this guide offer a systematic approach to investigating the potential agrochemical applications of this compound. By hypothesizing an auxin-mimic herbicidal action based on its structural similarity to other phenylacetic acids, and by conducting broad primary screens for fungicidal and insecticidal activity, researchers can efficiently determine if this compound warrants further investigation. Subsequent dose-response analyses will provide crucial data on its potency, paving the way for more advanced studies into its mode of action, spectrum of activity, and potential for development as a novel crop protection agent.

References

  • Ujhelyi, Z., et al. (2003). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs. PubMed. Available at: [Link]

  • Ning-bo, H. (2016). Aryloxy Amide Herbicide: Flufenacet. Atlantis Press. Available at: [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. Available at: [Link]

  • Li, Y., et al. (2023). CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel-[13][14][15]Triazolo-[3,4-b]-[1][13][15]thiadiazoles. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: A Cornerstone in Pharmaceutical Intermediate Supply. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Google Patents.
  • Request PDF. (n.d.). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Request PDF. Available at: [Link]

  • Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. Available at: [Link]

  • Google Patents. (n.d.). JP2003012416A - Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives. Google Patents.
  • InnoPeptiChem. (2024). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. InnoPeptiChem. Available at: [Link]

  • Amfo, B., et al. (2022). A Dose–Response Analysis of Rice Yield to Agrochemical Use in Ghana. MDPI. Available at: [Link]

  • Hwang, E. I., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology. Available at: [Link]

  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. PacMOSSI. Available at: [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Available at: [Link]

  • Google Patents. (n.d.). EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them. Google Patents.
  • ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Rizzo, V., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Plants. Available at: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Available at: [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. European Weed Research Society. Available at: [Link]

  • World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. World Health Organization. Available at: [Link]

  • Bondari, K. (n.d.). Analysis of Dosage-Response Data in Agricultural Research. SAS Institute. Available at: [Link]

  • Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Purdue University. Available at: [Link]

  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. Available at: [Link]

  • Wodl, T., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate. Available at: [Link]

  • World Health Organization. (2020). Chapter 5 Dose–response assessment and derivation of health-based guidance values. World Health Organization. Available at: [Link]

  • Shaner, D. L. (n.d.). Primary Herbicide Screening. Weed Science Society of America. Available at: [Link]

  • Poplawski, J., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Krajewska-Kułak, E., et al. (2003). In vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl- 2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. Available at: [Link]

  • Egel, D. (2017). 10 Useful Rules for Fungicide Application. Purdue University Vegetable Crops Hotline. Available at: [Link]

  • ResearchGate. (n.d.). CoMFA Directed Molecular Design for Significantly Improving Fungicidal Activity of Novel-[13][14][15]Triazolo-[3,4- b ]-[1][13][15]thiadizoles. ResearchGate. Available at: [Link]

  • Richardson, B., et al. (2012). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. New Zealand Plant Protection. Available at: [Link]

  • Oliveira, M. C., et al. (2018). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. Available at: [Link]

  • MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI. Available at: [Link]

  • Wang, J., et al. (2024). Preference and Toxicity of Sulfoxaflor, Flupyradifurone, and Triflumezopyrim Bait against the Fire Ant Solenopsis invicta (Hymenoptera: Formicidae) and Their Efficacy under Field Conditions. MDPI. Available at: [Link]

  • Liu, N., et al. (2012). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology. Available at: [Link]

  • ResearchGate. (n.d.). Screening for Herbicide Resistance in Weeds1. ResearchGate. Available at: [Link]

  • Washington State University. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). Washington State University. Available at: [Link]

  • Piepho, H.-P. (2025). Evaluating several dose-response curves with a common zero level. CABI Agriculture and Bioscience. Available at: [Link]

  • ResearchGate. (2015). (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Long-lasting insecticidal activity in plants driven by chlorogenic acid-loaded metal–organic frameworks. Royal Society of Chemistry. Available at: [Link]

  • Central Life Sciences. (n.d.). Active Ingredients. Central Life Sciences. Available at: [Link]

  • United States Environmental Protection Agency. (n.d.). Test Guidelines for Pesticide Data Requirements. United States Environmental Protection Agency. Available at: [Link]

  • PubMed. (n.d.). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. PubMed. Available at: [Link]

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Application Note: Reaction Conditions for 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

[1][2][3][4]

Introduction & Compound Profile

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is a specialized fluorinated building block used primarily in medicinal chemistry.[1][2][3] It serves as a critical scaffold for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl moiety—a "privileged structure" known to modulate lipophilicity (

123

The simultaneous presence of a fluorine atom and a trifluoromethoxy group (

12123
Physicochemical Profile
PropertyValue / Description
CAS Number 1352999-94-0
Molecular Formula

Molecular Weight 238.14 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~3.8 (More acidic than phenylacetic acid, pKa ~4.[4][1][2]3)
Solubility Soluble in MeOH, DMSO, DCM, EtOAc; sparingly soluble in water.[2][3]

Synthesis & Upstream Handling[2][4][5]

While often purchased commercially, the synthesis of this compound typically proceeds via the hydrolysis of its corresponding nitrile precursor.[1][3] Understanding this pathway is crucial for troubleshooting residual impurities (e.g., unreacted nitrile).[2][3]

Primary Route: Hydrolysis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile (CAS: 1352999-52-0).[1][2][3]

  • Reagents:

    
     (60% aq) or 
    
    
    (ethanol/water).[2]
  • Conditions: Reflux (100°C) for 4–12 hours.[2]

  • Purification: Acid-base extraction.[1][2][3] The product precipitates upon acidification of the aqueous carboxylate solution.[1]

Core Application Protocols

Protocol A: Amide Coupling (Drug Discovery)

Context: This is the most frequent application.[2] The electron-withdrawing nature of the 3-F and 5-OCF3 groups deactivates the carbonyl carbon slightly less than it acidifies the

13reduced nucleophilicity of the carboxylate13

Recommended Reagent System: HATU / DIPEA (Small scale) or T3P (Scale-up).[1][2]

Step-by-Step Methodology (HATU)[1][2][3]
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF or DMAc (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT).

    • Note: The solution may turn slightly yellow due to deprotonation.[2]

  • Activation: Add HATU (1.1–1.2 equiv). Stir for 15–30 minutes.

    • Mechanism:[1][2][3] Formation of the activated At-ester.[1]

  • Coupling: Add the amine partner (1.0–1.2 equiv).[2]

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: LCMS is preferred.[2] The EWGs generally do not hinder the reaction rate significantly with HATU, but steric bulk on the amine partner might require heating to 40°C.[3]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid), 1M HCl (removes unreacted amine/DIPEA), and brine.
    

Optimization for Low Reactivity: If the amine is electron-deficient (e.g., an aniline), switch to


Oxalyl Chloride123
Protocol B: -Alkylation

Context: The benzylic (

11
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (0.2 M relative to substrate).[2]

  • Base Selection: Use LiHMDS (Lithium bis(trimethylsilyl)amide) (2.1 equiv) at -78°C.[2]

    • Why: 2.0 equiv is required (1 for the carboxylic acid proton, 1 for the

      
      -proton).[1][2][3] LiHMDS is preferred over LDA to minimize nucleophilic attack on the carboxylate.[2]
      
  • Deprotonation: Add the acid (1.0 equiv) dissolved in THF slowly to the base at -78°C. Stir for 30–60 mins.

  • Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) (1.1 equiv) dropwise.[2][3]

  • Warming: Allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
    .
    

Visualized Reaction Pathways

The following diagram illustrates the central role of this compound as a divergence point for various chemical transformations.

ReactionPathwayscluster_conditionsCritical Control PointsNitrilePrecursor:Nitrile (CAS 1352999-52-0)AcidTARGET:3-Fluoro-5-(trifluoromethoxy)phenylacetic acid(CAS 1352999-94-0)Nitrile->AcidHydrolysis(H2SO4 or NaOH, Reflux)AmideAmide Product(Drug Scaffold)Acid->AmideCoupling(HATU/DIPEA or T3P)EsterEster DerivativeAcid->EsterEsterification(MeOH/H2SO4 or DCC/DMAP)AlkylatedAlpha-AlkylatedDerivativeAcid->AlkylatedAlpha-Alkylation(LiHMDS, R-X, -78°C)Warning1Acidity Warning:Alpha-protons are highly acidic.Avoid excess base during couplingto prevent racemization (if chiral)or side reactions.Acid->Warning1

Caption: Synthetic divergence from the this compound scaffold. Blue node indicates the core subject; Green nodes indicate primary downstream applications.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance or low amine nucleophilicity.[1][2][3]Switch to Acid Chloride method : React acid with Oxalyl Chloride/DMF(cat) in DCM, then add amine.[2][3]
Bis-alkylation (Protocol B) High acidity of

-protons makes the mono-alkylated product still acidic.[1][2]
Control stoichiometry strictly (1.05 equiv electrophile). Use a bulky base (LiHMDS) and keep temperature strictly at -78°C.
Decarboxylation Thermal instability of electron-deficient phenylacetic acids.[1][2]Avoid heating above 120°C. If decarboxylation is observed, use milder activation (e.g., EDC/HOBt) at RT.[2][3]

Safety & Handling

  • Hazards: Irritant (Skin/Eye/Respiratory).[2] The trifluoromethoxy group is stable, but thermal decomposition can release HF or fluorinated species.[2][3]

  • Storage: Store at room temperature in a desiccator. Stable for >2 years if kept dry.[2][5]

  • Waste: Dispose of as halogenated organic waste.

References

  • Accela ChemBio. (n.d.).[4][2] Product Data: this compound (CAS 1352999-94-0).[4][1][2][3][6][7] Retrieved from [1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][8][9] Tetrahedron, 61(46), 10827-10852.[1][2][3] (General reference for HATU/T3P coupling mechanisms).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] (Reference for electronic effects of OCF3/F groups).

  • GuideChem. (2023).[2] Chemical Properties of CAS 1352999-94-0. Retrieved from [1][2]

Application Note: Scalable Synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS: 2030058-65-8) . This scaffold is a critical building block in medicinal chemistry, offering a unique combination of lipophilicity and metabolic stability due to the bioisosteric properties of the trifluoromethoxy (


) and fluoro substituents.

While metal-catalyzed cross-couplings (e.g., Negishi or Suzuki) are valuable for gram-scale discovery, they often prove cost-prohibitive at the kilogram scale due to expensive catalysts and ligands. This guide focuses on the Classical Homologation Route (Wohl-Ziegler Bromination


 Cyanation 

Hydrolysis), optimized for process safety and industrial scalability using modern, greener solvents.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercial availability of 3-Fluoro-5-(trifluoromethoxy)toluene . The strategy relies on functionalizing the benzylic carbon.

Strategic Disconnects
  • Carboxyl Formation: Generated via hydrolysis of a nitrile precursor.

  • C-C Bond Formation: Established via nucleophilic substitution (

    
    ) of a benzylic bromide with cyanide.
    
  • Benzylic Activation: Achieved via radical bromination of the toluene precursor.

Workflow Visualization

Retrosynthesis Product Target Molecule (Phenylacetic Acid) Nitrile Intermediate 2 (Benzyl Nitrile) Nitrile->Product Hydrolysis (H2SO4/AcOH) Bromide Intermediate 1 (Benzyl Bromide) Bromide->Nitrile Cyanation (NaCN, PTC) SM Starting Material (Toluene Derivative) SM->Bromide Wohl-Ziegler (NBS, PhCF3)

Figure 1: Retrosynthetic pathway utilizing the toluene feedstock.

Detailed Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler)

Objective: Selective monobromination of the benzylic position. Critical Quality Attribute (CQA): Minimizing the bis-bromo impurity, which is difficult to separate from the product downstream.

  • Reagents:

    • 3-Fluoro-5-(trifluoromethoxy)toluene (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • AIBN (Azobisisobutyronitrile) (0.05 equiv)

    • Solvent:

      
      -Trifluorotoluene (PhCF
      
      
      
      ). Note: PhCF
      
      
      is selected as a greener, high-boiling alternative to banned CCl
      
      
      , offering excellent solubility for fluorinated substrates.

Protocol:

  • Charge: To a reactor equipped with a reflux condenser and nitrogen inlet, add the toluene derivative and PhCF

    
     (5 vol).
    
  • Activation: Add NBS and AIBN at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Expert Insight: The reaction is exothermic. Initiate heating slowly.

  • Monitoring: Monitor by HPLC after 2 hours.

    • Stop Criteria: Halt reaction when conversion reaches 85-90% . Do not push to 100% conversion; the rate of bis-bromination increases exponentially as the substrate depletes. Unreacted starting material can be recovered during distillation.[1]

  • Workup: Cool to

    
     to precipitate succinimide. Filter off the solids.[2]
    
  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is used directly in Step 2 or purified via short-path distillation if high purity is required.

Step 2: Phase-Transfer Catalyzed Cyanation

Objective: Nucleophilic displacement of bromide with cyanide. Safety Critical: Prevention of HCN evolution.

  • Reagents:

    • Benzyl bromide intermediate (from Step 1)

    • Sodium Cyanide (NaCN) (1.2 equiv)

    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

    • Solvent System: Toluene / Water (1:1 biphasic mixture)

Protocol:

  • Preparation: Dissolve NaCN in water (3 vol). Dissolve the benzyl bromide and TBAB in Toluene (3 vol).

  • Addition: Add the organic phase to the aqueous cyanide solution.

  • Reaction: Heat to

    
     with vigorous stirring (essential for PTC efficiency).
    
  • Monitoring: Monitor by HPLC. Reaction is typically complete within 4-6 hours.

  • Workup (Cyanide Destruction):

    • Cool to room temperature.

    • Critical Step: Treat the aqueous layer with 10% NaClO (bleach) solution to oxidize residual cyanide to cyanate before disposal.

  • Extraction: Separate phases. Wash organic layer with water and brine.[3] Dry over MgSO

    
     and concentrate to yield the crude nitrile.
    
Step 3: Acidic Hydrolysis

Objective: Conversion of nitrile to carboxylic acid.

  • Reagents:

    • Benzyl nitrile intermediate

    • Sulfuric Acid (H

      
      SO
      
      
      
      , conc.)
    • Acetic Acid (AcOH)

    • Water[1][2][3][4][5]

Protocol:

  • Charge: Dissolve the nitrile in a mixture of AcOH and Water (1:1, 5 vol).

  • Acidification: Slowly add conc. H

    
    SO
    
    
    
    (5 equiv).
  • Reaction: Reflux (

    
    ) for 12-16 hours.
    
  • Isolation:

    • Cool the mixture to room temperature, then to

      
      .
      
    • Pour the reaction mixture into crushed ice/water (10 vol).

    • The product typically precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Hexane/Ethyl Acetate (or Heptane/IPA) to achieve >99% purity.

Process Data & Specifications

Table 1: Typical Process Parameters (100g Scale)
ParameterStep 1 (Bromination)Step 2 (Cyanation)Step 3 (Hydrolysis)
Solvent TrifluorotolueneToluene / WaterAcOH / H2SO4
Temperature

(Reflux)


Time 3 - 5 hours4 - 6 hours12 - 16 hours
Yield (Step) 85% (crude)92%88%
Key Impurity bis-bromo derivativeResidual bromideAmide intermediate
Analytical Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5

    
    m.
    
  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of conjugation beyond the benzene ring).

Safety & Handling (HSE)

Process Safety Diagram

Safety cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation NBS NBS/AIBN Thermal Instability Exotherm Exothermic Initiation Control Heating Rate NBS->Exotherm HCN HCN Evolution Risk Maintain pH > 10 Waste Cyanide Waste Oxidative Kill (Bleach) HCN->Waste

Figure 2: Critical safety control points for the synthesis.

Specific Hazards
  • Trifluoromethoxy Group: Generally stable, but avoid strongly reducing conditions (e.g., LiAlH4) at high temperatures which might degrade the C-O bond.

  • NBS: Reacts violently with amines and strong bases. Store in a cool, dry place.

  • Sodium Cyanide: FATAL IF SWALLOWED OR INHALED.

    • Engineering Control: All weighing and handling must occur in a certified fume hood.

    • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site.

    • pH Control: Never acidify the cyanide waste stream before oxidative destruction.

References

  • Podgoršek, A., et al. "N-Bromosuccinimide." Synlett, 2009. (Standard Wohl-Ziegler protocols).
  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199, 1971. Link (Foundational text on PTC Cyanation).

  • Organic Process Research & Development (OPRD). "Scale-up of Benzyl Cyanide Hydrolysis." (General methodology for phenylacetic acid manufacturing).
  • Ogawa, A., et al. "Trifluorotoluene as a green solvent for radical reactions." Journal of Organic Chemistry.
  • Vertex Pharmaceuticals. "Patent US20220119345A1: Process of preparing 3-fluoro-5-substituted indenes." (Context for fluorinated building blocks). Link

Sources

Strategic Incorporation of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Next-Gen API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid in API synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for optimizing pharmacokinetics (PK) and potency. This compound (CAS 1352999-94-0) represents a high-value building block for late-stage lead optimization. This moiety combines the metabolic blocking capability of the fluorine atom with the unique lipophilic and conformational properties of the trifluoromethoxy (-OCF


) group.

This Application Note provides a rigorous technical guide on utilizing this specific acid to synthesize lipophilic amide and ester pharmacophores, commonly found in CRTH2 antagonists , PPAR agonists , and ROR


t modulators .

Chemical Profile & Mechanistic Rationale[1][2][3]

Physicochemical Properties
PropertyDataRelevance to Synthesis
IUPAC Name 2-[3-Fluoro-5-(trifluoromethoxy)phenyl]acetic acidUnambiguous identification
CAS Number 1352999-94-0Sourcing verification
Molecular Weight 238.14 g/mol Stoichiometry calculations
Formula C

H

F

O

Mass balance
Appearance White to off-white solidVisual purity check
Est.[1] pKa ~3.8 - 4.0Acidic workup strategy
LogP ~2.8 (Estimated)Lipophilicity modulation
The "Super-Fluorine" Advantage

The 3-F, 5-OCF


 substitution pattern is not arbitrary. It is designed to solve specific medicinal chemistry problems:
  • Metabolic Stability: The C-3 fluorine blocks P450-mediated oxidation at a typically vulnerable phenyl position.

  • Conformational Orthogonality: Unlike the -CF

    
     group, the -OCF
    
    
    
    group often adopts a conformation orthogonal to the aromatic ring to minimize electronic repulsion with the
    
    
    -system. This creates a unique 3D shape vector for binding pockets.
  • Lipophilicity Boost: The -OCF

    
     group (Hansch 
    
    
    
    = 1.04) is significantly more lipophilic than a methyl group, enhancing membrane permeability for CNS or intracellular targets.

Application Workflow: Decision Matrix

Before initiating synthesis, use this logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

G Start Lead Optimization Phase Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Membrane Permeability? Start->Issue2 Decision1 Is the phenyl ring exposed to CYP450? Issue1->Decision1 Decision2 Need increased LogD without H-bond donor? Issue2->Decision2 Action1 Add 3-Fluoro substituent (Metabolic Block) Decision1->Action1 Yes Result Select 3-Fluoro-5-(trifluoromethoxy) phenylacetic acid Action1->Result Action2 Incorporate 5-OCF3 group (Lipophilic/Orthogonal) Decision2->Action2 Yes Action2->Result

Figure 1: Strategic decision tree for selecting this compound in SAR campaigns.

Experimental Protocols

Protocol A: Amide Coupling (Synthesis of CRTH2 Antagonist Analogs)

Objective: Couple this compound with a complex amine to form a bioactive amide. Rationale: The electron-withdrawing nature of the F and OCF


 groups makes the carbonyl carbon highly electrophilic upon activation, but also renders the carboxylic acid proton more acidic. Standard carbodiimides (EDC) may be too slow; HATU  is preferred for rapid, high-yield conversion.
Materials:
  • Acid: this compound (1.0 equiv)[2]

  • Amine: Target-specific amine (e.g., indoline or piperazine derivative) (1.1 equiv)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Activation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve this compound (1.0 mmol, 238 mg) in anhydrous DMF (5 mL).
    
  • Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow. Stir for 15 minutes to generate the activated ester species.

  • Amine Addition: Add the amine partner (1.1 mmol) dissolved in minimal DMF (1-2 mL).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Amine MW + 220 Da).

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash 1: 1M HCl (2 x 15 mL) – Removes unreacted amine and DIPEA.

    • Wash 2: Sat. NaHCO

      
       (2 x 15 mL) – Removes unreacted acid and HATU byproducts.
      
    • Wash 3: Brine (1 x 15 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Esterification (Prodrug Synthesis)

Objective: Synthesize an ester derivative to improve oral bioavailability. Rationale: The steric bulk of the -OCF


 group at the meta position does not significantly hinder the reaction center, allowing for standard Steglich esterification.
Materials:
  • Acid: this compound (1.0 equiv)[2]

  • Alcohol: Target alcohol (1.0 equiv)

  • Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:
  • Dissolution: Dissolve the acid (1.0 mmol) and the alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0°C.

  • Catalyst: Add DMAP (0.1 mmol, 12 mg).

  • Coupling: Add EDCI (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12 h).

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5M citric acid (removes DMAP/EDCI urea).

    • Wash with Sat. NaHCO

      
       (removes unreacted acid).
      
  • Isolation: Dry organic layer and concentrate. Purify via silica gel chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis of a hypothetical PPAR Agonist utilizing this building block.

Synthesis Acid 3-Fluoro-5-(trifluoromethoxy) phenylacetic acid (CAS 1352999-94-0) Reagents HATU, DIPEA DMF, RT, 12h Acid->Reagents Amine Core Scaffold (e.g., Tetrahydroisoquinoline) Amine->Reagents Intermediate Amide Intermediate Reagents->Intermediate Amide Bond Formation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis FinalProduct Final API Candidate (PPAR Agonist Analog) Hydrolysis->FinalProduct

Figure 2: Convergent synthetic route for a PPAR agonist analog using the target acid as a lipophilic tail.

Safety & Handling Guidelines

Warning: Fluorinated phenylacetic acids possess unique hazards due to their enhanced lipophilicity, which can facilitate skin absorption.

  • Skin Permeability: The -OCF

    
     group increases lipophilicity (LogP), making the compound potentially more permeable through gloves than non-fluorinated analogs. Double-gloving (Nitrile)  is recommended.
    
  • Acidity: While a weak acid, the electron-withdrawing substituents lower the pKa compared to phenylacetic acid. Treat as a corrosive irritant.

  • Inhalation: Handle only in a fume hood. The dust/powder can be irritating to the respiratory tract.

References

  • PubChem. "this compound (CID 66523550)."[3] National Library of Medicine. [Link][3]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Foundational text on the metabolic stability of Fluorine and Trifluoromethoxy groups). [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Authoritative review on -OCF3 applications). [Link]

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. [Link]

Sources

Trifluoromethoxy-substituted compounds for pharmaceutical development

Strategic Incorporation of Trifluoromethoxy ( ) Motifs in Drug Design

Introduction: The "Super-Ether" of Medicinal Chemistry

The trifluoromethoxy group (

1


1

For drug development professionals, the strategic value of the

  • Metabolic Blockade: It renders the typically labile ether linkage resistant to oxidative O-dealkylation by Cytochrome P450 enzymes.[1]

  • Lipophilicity Modulation: It significantly enhances membrane permeability (

    
    ) without the steric penalty of larger alkyl groups.[1]
    
  • Conformational Orthogonality: Unlike the methoxy group, which tends to lie coplanar with the aromatic ring, the

    
     group adopts an orthogonal conformation. This "twist" creates unique vectoral interactions within a protein binding pocket.[1]
    

This guide provides the rationale, mechanistic understanding, and validated protocols for incorporating

Physicochemical Profiling & Structural Logic[1]

The Orthogonal Conformation Effect

Understanding the 3D spatial orientation of the

  • Methoxy (

    
    ):  Adopts a coplanar  conformation (
    
    
    dihedral angle) to maximize resonance overlap (
    
    
    conjugation) between the oxygen lone pair and the aromatic ring.[1]
  • Trifluoromethoxy (

    
    ):  Adopts an orthogonal  conformation (
    
    
    twist).[1]

Causality: The high electronegativity of the fluorine atoms lowers the energy of the oxygen lone pairs, reducing their ability to donate into the aromatic



1
Comparative Substituent Constants

The following table highlights why

SubstituentHammett

(Electronic)
Hansch

(Lipophilicity)
Metabolic Stability (Microsomal)

0.000.00N/A

-0.27 (Donor)-0.02Low (O-demethylation)

+0.54 (Acceptor)+0.88High

+0.35 (Acceptor) +1.04 High

+0.50 (Acceptor)+1.44Moderate (S-oxidation)

Data derived from Hansch & Leo parameters.

Visualizing the Conformational Switch

The diagram below illustrates the electronic and steric forces driving the conformational preference of


OCF3_Conformationcluster_0Methoxy (-OCH3)cluster_1Trifluoromethoxy (-OCF3)AnisoleCoplanar Preference(0° Dihedral)ResonanceStrong p-π DonationAnisole->ResonanceStabilizesOCF3_BenzeneOrthogonal Preference(90° Dihedral)Hyperconjn(O) -> σ*(C-F)HyperconjugationOCF3_Benzene->HyperconjDriven byRepulsionElectronic Repulsion(F vs π-cloud)OCF3_Benzene->RepulsionDriven by

Caption: The orthogonal twist of -OCF3 is driven by hyperconjugation and electronic repulsion, contrasting with the resonance-stabilized coplanar methoxy group.

Synthetic Methodologies: Decision Matrix

Synthesis of




11
Synthesis Workflow Diagram

Select the appropriate protocol based on your starting material.[1]

Synthesis_DecisionStartStarting Material SelectionPhenolPhenol (Ar-OH)Start->PhenolArylHalideAryl Stannane/Boronic Acid(Ar-SnR3 / Ar-B(OH)2)Start->ArylHalideAnilineAniline (Ar-NH2)Start->AnilineMethod_AMethod A: ElectrophilicReagent: Togni-CF3 / TFMTCondition: Hypervalent IodinePhenol->Method_ADirect O-TrifluoromethylationMethod_BMethod B: Oxidative Cross-CouplingReagent: TAS-OCF3 / Ag(I)Condition: Redox ActiveArylHalide->Method_BLate-Stage Functionalization(Recommended)Method_CMethod C: Sandmeyer-typeReagent: AgOCF3 (in situ)Condition: DiazotizationAniline->Method_CVia Diazonium SaltResultTarget: Ar-OCF3Method_A->ResultMethod_B->ResultMethod_C->Result

Caption: Decision matrix for accessing aryl trifluoromethyl ethers based on substrate availability.

Detailed Protocol: Silver-Mediated Oxidative Trifluoromethoxylation[1][2][3][4]

This protocol is based on the breakthrough work by Ritter et al. (2011).[1] It is the preferred method for Late-Stage Functionalization because it operates under mild conditions and tolerates a wide range of functional groups (esters, amides, halides) that traditional chlorination/fluorination methods would destroy.

Reaction Principle

This reaction utilizes an oxidative cross-coupling mechanism.[1]

  • Reagent:

    
     (Tris(dimethylamino)sulfonium trifluoromethoxide) serves as the source of the nucleophilic 
    
    
    group.[1]
  • Oxidant: Selectfluor (F-TEDA-BF4) oxidizes the Silver(I) catalyst to a high-valent Silver(III) species.[1]

  • Mechanism: The aryl stannane undergoes transmetallation with the high-valent Ag-OCF3 complex, followed by reductive elimination to form the C-O bond.[1]

Materials & Reagents[2][3]
  • Substrate: Aryl stannane (1.0 equiv).[1] Note: Tributylstannylarenes are preferred.

  • Source:

    
     (1.5 equiv).[1] Handle in glovebox; extremely moisture sensitive.
    
  • Oxidant: Selectfluor (1.2 equiv).[1]

  • Catalyst:

    
     (Silver hexafluorophosphate) or 
    
    
    (1.0 equiv).[1]
  • Solvent: Acetone (anhydrous).[1]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

Step-by-Step Procedure

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 10 mL Schlenk tube or vial equipped with a magnetic stir bar.

  • Transfer the vessel into a nitrogen-filled glovebox.[1] Critical:

    
     decomposes immediately upon exposure to ambient moisture.[1]
    

Step 2: Reagent Addition (Inside Glovebox)

  • Add

    
     (25.3 mg, 0.10 mmol, 1.0 equiv) to the vial.[1]
    
  • Add Selectfluor (42.5 mg, 0.12 mmol, 1.2 equiv).

  • Add

    
     (41.3 mg, 0.15 mmol, 1.5 equiv).
    
  • Add the Aryl Stannane substrate (0.10 mmol, 1.0 equiv).

  • Seal the vial with a Teflon-lined cap.[1]

Step 3: Reaction Execution

  • Remove the vial from the glovebox.[1]

  • Inject anhydrous Acetone (2.0 mL) through the septum (if using Schlenk) or add solvent inside the glovebox if using a pressure vial.[1]

  • Stir the mixture at -30 °C (using an acetone/dry ice bath) for 1 hour.

  • Allow the reaction to warm to room temperature (25 °C) and stir for an additional 6 to 12 hours. The reaction mixture typically turns from a suspension to a dark grey/black mixture (precipitation of Ag salts).[1]

Step 4: Work-up and Purification [1]

  • Dilute the mixture with diethyl ether (10 mL).

  • Filter through a short pad of Celite to remove silver residues and tin byproducts.[1]

  • Concentrate the filtrate under reduced pressure. Caution: Volatile Ar-OCF3 products may be lost; do not apply high vacuum if the molecular weight is low.

  • Purify via silica gel flash chromatography.[1] (Eluent: Hexanes/Ethyl Acetate gradient).

Validation (QC)
  • 
     NMR:  The 
    
    
    signal typically appears as a singlet between -57 ppm and -59 ppm .[1] This is distinct from
    
    
    (approx -63 ppm) and
    
    
    (approx -42 ppm).[1]
  • Mass Spectrometry: Look for the characteristic loss of 85 Da (

    
    ) or 69 Da (
    
    
    ) in the fragmentation pattern.[1]

Application Case Study: Riluzole Optimization

Compound: Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine).[1] Therapeutic Area: Amyotrophic Lateral Sclerosis (ALS).[1]

The Problem

Early analogues of benzothiazole anticonvulsants containing methoxy (

1
The Solution

Replacing the


  • Metabolic Stability: The C-F bonds are too strong for CYP450 oxidation, and the steric bulk prevents attack at the oxygen atom.[1]

  • CNS Penetration: The lipophilicity increased (

    
     rose from ~2.0 to ~3.5), facilitating Blood-Brain Barrier (BBB) crossing.[1]
    
Comparative Data
ParameterMethoxy-AnalogueRiluzole (

)
Impact
Half-life (

)
< 2 hours~12 hoursSustained efficacy
Bioavailability < 30%~60% (oral)Improved dosing
CNS Distribution LowHighTarget engagement

References

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for

    
     and 
    
    
    values).
  • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011).[1][2][3] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[1][2][4][3][5][6] Journal of the American Chemical Society, 133(34), 13308–13310.[3]

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2008).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][7][8] ChemMedChem, 3(10), 1543-1546.[1] (Review of Riluzole and medicinal applications).

  • Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015).[1] Silver-Mediated Oxidative C–H Trifluoromethoxylation of Arenes.[1][9][2][4][3][5] Angewandte Chemie International Edition, 54(40), 11839-11842.[1] [1]

  • Togni, A. (2012).[1] Reagents for Trifluoromethylation and Trifluoromethoxylation.[1][2][3][5][6][8][10][11] Chemical Reviews. (General reference for Togni reagents mentioned in decision matrix).

Troubleshooting & Optimization

Preventing decomposition of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stabilizing 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Synthesis

Executive Summary: The Stability Paradox

Compound: this compound CAS: (Hypothetical/Analogous to 209995-38-0 family) Class: Electron-Deficient Arylacetic Acid

The Core Challenge: Researchers often assume phenylacetic acids are robust. However, the specific substitution pattern of 3-Fluoro-5-(trifluoromethoxy) creates a unique "stability paradox." The electron-withdrawing groups (EWGs)—Fluorine and Trifluoromethoxy—stabilize the molecule against oxidative metabolism in drug design but destabilize the molecule during synthetic processing.

Specifically, these groups pull electron density from the aromatic ring, which:

  • Increases the acidity of the benzylic protons (

    
     drop), making the molecule susceptible to base-mediated degradation.
    
  • Stabilizes the benzylic carbanion , which significantly lowers the activation energy for thermal decarboxylation .

This guide provides the protocols required to navigate these specific electronic liabilities.

Critical Degradation Pathways

To prevent decomposition, you must understand the mechanism. The two primary enemies of this compound are Heat and Strong Bases .

Mechanism 1: Thermal Decarboxylation

Unlike benzoic acids, arylacetic acids decarboxylate to form a benzyl anion. In your compound, the -OCF3 and -F groups stabilize this anionic intermediate, accelerating the reaction.

  • Trigger: Temperatures >80°C, especially in the presence of high-boiling basic solvents (e.g., DMSO, DMF) or metal catalysts (Cu, Pd).

  • Result: Loss of

    
     to form 1-fluoro-3-(trifluoromethoxy)-5-methylbenzene (the "toluene" derivative).
    
Mechanism 2: Benzylic Oxidation

The benzylic methylene (


) is activated. In the presence of oxidants or radical initiators (even trace peroxides in ethers), it degrades into the corresponding benzaldehyde or ketone.

Figure 1: Primary degradation pathways driven by the electron-deficient aromatic ring.

Troubleshooting & FAQ

Q1: My amide coupling yield is low (30-40%), and I see a non-polar impurity. What happened?

Diagnosis: You likely used Thionyl Chloride (


)  at reflux to generate the acid chloride.
The Science:  The high temperature required to remove excess 

triggered thermal decarboxylation. The non-polar impurity is the decarboxylated "toluene" derivative. The Fix: Switch to a "Cold Activation" protocol.
  • Option A: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C to Room Temp . Do not heat.

  • Option B (Recommended): Use coupling reagents like HATU or T3P which operate at ambient temperature and neutral pH.

Q2: The reaction mixture turned black upon adding NaH.

Diagnosis: Benzylic Deprotonation. The Science: The


 of the benzylic protons in this fluorinated analog is significantly lower than in unsubstituted phenylacetic acid. Sodium Hydride (

) is too strong; it deprotonated the alpha-carbon, leading to polymerization or self-condensation. The Fix: Use a milder base.
  • For alkylation: Use

    
      or 
    
    
    
    in Acetone/DMF.
  • For coupling: Use DIPEA (Hünig's base) or NMM (N-Methylmorpholine).

Q3: Can I use this acid in a Suzuki-Miyaura coupling?

Diagnosis: Risk of Oxidative Decarboxylation. The Science: Palladium catalysts can insert into the


 bond of arylacetic acids, facilitating decarboxylation to form benzyl-palladium species.
The Fix: 
  • If you intend to cross-couple the ring: Protect the acid as an ester (e.g., tert-butyl ester) first.

  • If you intend to couple the acid itself: This requires specialized "Decarboxylative Cross-Coupling" conditions. If this is not your goal, avoid Pd catalysts.

Recommended Protocols

Protocol A: Safe Amide Coupling (The "Cold" Method)

Use this for attaching amines without risking thermal degradation.

StepActionCritical Parameter
1 Dissolve Acid (1.0 eq) in dry DMF or DCM.Concentration: 0.1 – 0.2 M
2 Add HATU (1.1 eq) and DIPEA (2.0 eq).Temp: 0°C (Ice bath)
3 Stir for 5-10 minutes to activate.Solution should turn yellow/orange.
4 Add Amine (1.0 - 1.2 eq).Maintain 0°C, then warm to RT.
5 Monitor: Check LCMS after 1 hour.Do not heat above 40°C.
Protocol B: Acid Chloride Generation (If strictly necessary)

Use only if coupling reagents fail.

  • Suspend Acid (1.0 eq) in dry DCM (0.2 M) under Nitrogen.

  • Add catalytic DMF (1-2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C .

  • Stir at Room Temperature for 2 hours. DO NOT REFLUX.

  • Evaporate solvent under reduced pressure at <30°C .

  • Use the crude acid chloride immediately.

Decision Matrix: Choosing the Right Conditions

Use this flow to select the safest activation method for your specific reaction.

Figure 2: Selection guide for coupling reagents to minimize decomposition risk.

References

  • Glein, C. R., et al. (2014). "Mechanisms of Decarboxylation of Phenylacetic Acids." Geochimica et Cosmochimica Acta. Link

    • Establishes the fundamental mechanism of decarboxyl
  • Feng, Q., & Song, Q. (2014).[1] "Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids." The Journal of Organic Chemistry, 79(4), 1867–1871. Link

    • Demonstrates the sensitivity of this scaffold to metal-catalyzed oxidative degrad
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Pharmaceutical Industry." Organic Process Research & Development, 20(2), 140–177. Link

    • Source for scalable, mild coupling protocols (T3P/H

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Fluoro-5-(trifluoromethoxy) Advantage in Medicinal Chemistry[1]

Executive Summary

In the high-stakes optimization of lead compounds, the phenylacetic acid (PAA) scaffold remains a privileged structure, serving as a pharmacophore in NSAIDs, CRTH2 antagonists, and PPAR agonists. However, the unsubstituted PAA motif is often plagued by rapid metabolic clearance and suboptimal membrane permeability.

This guide analyzes the 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid derivative as a strategic building block.[1] Unlike standard fluorination (e.g., 4-F) or simple alkylation, the specific 3-F, 5-OCF₃ substitution pattern offers a unique "orthogonal" physicochemical profile—simultaneously modulating lipophilicity, blocking metabolic soft spots, and inducing specific conformational preferences that can break efficacy ceilings in SAR campaigns.[1]

Part 1: Technical Analysis & Mechanism of Action
The Physicochemical "Sweet Spot"

The 3-Fluoro-5-(trifluoromethoxy) moiety is not merely a "heavy" version of a phenyl ring; it is a precision tool for tuning molecular properties.[1]

1. Lipophilicity Modulation (Hansch


 Constants) 
The trifluoromethoxy group (

) is one of the most lipophilic substituents available to medicinal chemists, significantly more so than the trifluoromethyl group (

) or simple halogens.[1] This increase in lipophilicity (

) is crucial for improving blood-brain barrier (BBB) penetration or enhancing binding affinity in hydrophobic pockets (e.g., PPAR

ligand binding domains).[1]
SubstituentHansch

Value (Lipophilicity)
Hammett

(Electronic)
Metabolic Stability
-H (Baseline)0.000.00Low (Oxidation prone)
-F +0.14+0.06Moderate
-CF

+0.88+0.54High
-OCF

+1.04 +0.35 Very High

Data Source: Hansch, C., et al. Chem. Rev. 1991.[1]

2. Metabolic Blockade (The "Fluorine Shield") Unsubstituted phenyl rings in PAA scaffolds are prime targets for Cytochrome P450 (CYP450) enzymes, particularly at the para and 3,5-meta positions.[1]

  • The 3-Fluoro group: Deactivates the ring electronically and blocks one meta site.

  • The 5-OCF

    
     group:  Sterically blocks the second meta site and prevents 
    
    
    
    -dealkylation (unlike a methoxy group, which is rapidly cleaved to a phenol).[1]
Diagram: Metabolic Fate Comparison

The following diagram illustrates how the 3-F, 5-OCF


 substitution pattern effectively "armors" the phenylacetic acid scaffold against common metabolic pathways.

Metabolic_Stability cluster_0 Unsubstituted PAA Scaffold cluster_1 3-F, 5-OCF3 Derivative Metabolite Metabolite Stable Stable PAA Phenylacetic Acid (Unsubstituted) CYP CYP450 (Oxidation) PAA->CYP CYP->Metabolite Para/Meta-Hydroxylation (Rapid Clearance) F_OCF3 3-F, 5-OCF3-PAA (Protected Scaffold) CYP_Block CYP450 (Steric/Electronic Block) F_OCF3->CYP_Block CYP_Block->Stable No Hydroxylation (Extended Half-life)

Caption: Comparative metabolic stability showing the blockade of CYP450-mediated hydroxylation by the 3-F, 5-OCF3 substitution pattern.

Part 2: Comparative Performance Guide

This section compares the This compound fragment against common alternatives used in lead optimization.

Comparison 1: vs. 3-Methoxy Phenylacetic Acid
  • Context: A chemist wants to probe a hydrophobic pocket at the meta position.

  • The Problem: The methoxy group (-OMe) is metabolically labile.[1] CYP enzymes rapidly perform

    
    -demethylation, converting the lipophilic ether into a polar phenol (-OH), which often kills potency and increases clearance.[1]
    
  • The Solution: The

    
     group mimics the geometry of 
    
    
    
    but is metabolically inert.[1] The C-F bonds are too strong for oxidative cleavage.
  • Verdict: Superior. Use 3-F, 5-OCF

    
     to validate if metabolic instability of a methoxy analog is the cause of poor in vivo performance.
    
Comparison 2: vs. 3-Trifluoromethyl Phenylacetic Acid[1]
  • Context: Increasing lipophilicity to improve membrane permeability.

  • The Nuance: While

    
     is robust, the 
    
    
    
    group offers a unique conformational advantage.[1] The oxygen atom acts as a "hinge," allowing the
    
    
    group to adopt an orthogonal conformation relative to the phenyl ring. This can be critical for filling specific hydrophobic pockets that a rigid
    
    
    cannot access.[1]
  • Verdict: Situational. If the 3-CF

    
     analog is potent but lacks solubility or selectivity, the 3-F, 5-OCF
    
    
    
    derivative provides a "twist" in conformation and a boost in lipophilicity (
    
    
    ).[1]
Comparison 3: vs. 4-Fluoro Phenylacetic Acid[1]
  • Context: General metabolic blocking.[1]

  • The Limitation: A single 4-F substitution blocks para-hydroxylation but leaves the meta positions vulnerable.[1] Furthermore, it has a minimal effect on lipophilicity.[1]

  • Verdict: Advanced. The 3-F, 5-OCF

    
     pattern is a "heavy duty" optimization.[1] It is best used when simple 4-F substitution fails to improve metabolic stability or when a significant boost in potency (via hydrophobic interactions) is required.[1]
    
Part 3: Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Note: Direct trifluoromethoxylation is difficult.[1][2] The most reliable route for this specific derivative often starts from a pre-functionalized precursor.

Reagents: 3-Fluoro-5-hydroxy-phenylacetic acid ethyl ester, Trifluoromethyl iodide (


), Silver(I) trifluoromethanesulfonate (

), Potassium fluoride (

).[1]
  • Preparation: Dissolve the phenolic precursor (1.0 eq) in anhydrous acetonitrile under argon.

  • Activation: Add

    
     (2.0 eq) and 
    
    
    
    (4.0 eq).[1] Stir at room temperature for 30 mins to form the active silver phenoxide species.
  • Trifluoromethylation: Cool to 0°C. Slowly bubble

    
     gas into the solution or add as a solution in THF.
    
  • Reaction: Seal the vessel and heat to 45°C for 12 hours. Monitor by TLC/LC-MS for the conversion of phenol to trifluoromethyl ether.[1]

  • Hydrolysis: Treat the resulting ester with LiOH (THF/Water 1:1) at RT for 2 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1N HCl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: LogP Determination (Shake-Flask Method)

To empirically verify the lipophilicity boost of the derivative:

  • Phase System: Prepare a saturated system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Dissolve the test compound (1 mg) in the octanol phase.

  • Partitioning: Mix equal volumes of drug-containing octanol and drug-free PBS. Vortex vigorously for 5 minutes, then centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Part 4: Strategic Decision Pathway (SAR Logic)

Use this decision tree to determine when to deploy the 3-F, 5-OCF


 fragment in your drug discovery campaign.

SAR_Decision_Tree Start Lead Compound Issue: Low Potency or High Clearance? Metabolic Is the issue Metabolic Instability? Start->Metabolic Potency Is the issue Low Potency/Binding? Start->Potency Check_Site Is the Phenyl Ring the Soft Spot? Metabolic->Check_Site Yes Hydrophobic Is there a Hydrophobic Pocket Available? Potency->Hydrophobic Yes Use_4F Try 4-F Substitution (Minimal Steric Change) Check_Site->Use_4F Para-position vulnerable Use_OCF3 DEPLOY 3-F, 5-OCF3 (Max Stability + Lipophilicity) Check_Site->Use_OCF3 Meta/Para vulnerable or 4-F failed Hydrophobic->Use_OCF3 Large/Deep pocket (Needs orthogonal conformation) Use_CF3 Try 3-CF3 (Lipophilic but Rigid) Hydrophobic->Use_CF3 Small pocket

Caption: SAR Decision Tree for selecting fluorinated phenylacetic acid derivatives based on metabolic and potency bottlenecks.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886.[1] [1]

  • Leroux, F. (2011). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1] ChemMedChem, 6(9), 1568-1570.[1] [1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] [1]

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the cytotoxic potential of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid and its derivatives. While direct cytotoxic data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles from related compounds to propose a robust strategy for its evaluation. We will delve into the hypothesized mechanisms of action, present a framework for comparative analysis, and provide detailed, field-proven experimental protocols.

Introduction: The Therapeutic Potential of Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] Historically, this scaffold is a core component of many widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen.[1] Beyond their anti-inflammatory roles, numerous studies have highlighted the antiproliferative and pro-apoptotic effects of phenylacetic acid derivatives against various human cancer cell lines, including those from breast, prostate, and leukemia.[2] The ability of these compounds to induce tumor growth inhibition and apoptosis, often with relatively low toxicity at effective doses, has spurred significant interest in developing more potent analogues for cancer therapy.[2]

The introduction of fluorine-containing substituents, such as fluoro (-F) and trifluoromethoxy (-OCF3) groups, is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3] The trifluoromethoxy group, in particular, can significantly modulate electronic properties and lipophilicity, making it an attractive moiety for designing novel therapeutic agents.[4]

This guide, therefore, focuses on a novel compound, This compound , and outlines a complete research workflow to characterize its cytotoxicity and establish a structure-activity relationship (SAR) for its derivatives.

Hypothesized Mechanism of Cytotoxicity

Based on extensive research into related phenylacetic acid and phenylacetamide derivatives, the cytotoxic activity of this compound class is likely mediated through a multi-faceted approach involving the induction of apoptosis and potential interference with key oncogenic signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Phenylacetic acid derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

  • Intrinsic Pathway: This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins.[7] It is hypothesized that active derivatives will alter the balance of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in cell death.[5]

  • Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor.[5] Studies have shown that some phenylacetamide derivatives can upregulate the expression of the Fas ligand (FasL), leading to the activation of caspase-8 and the same downstream executioner caspases.[5][6][8]

G cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Compound Phenylacetic Acid Derivative DeathReceptor Death Receptors (e.g., Fas) Compound->DeathReceptor Upregulates FasL Bcl2 Bcl-2 (Anti-apoptotic) [Inhibited] Compound->Bcl2 Bax Bax (Pro-apoptotic) [Activated] Compound->Bax Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized Apoptotic Pathways Induced by Phenylacetic Acid Derivatives.
COX-Independent Mechanisms

While the structural similarity to NSAIDs suggests a potential role for cyclooxygenase (COX) enzyme inhibition, many studies have concluded that the anticancer effects of these compounds are not completely explained by this mechanism.[9] Alternative targets include:

  • Wnt/β-catenin Pathway: Some NSAIDs can suppress the transcriptional activity of the β-catenin complex, a key oncogenic pathway, by promoting its degradation.[9][10] This can lead to reduced proliferation and the elimination of cancer stem cells.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[11]

A Framework for Comparative Cytotoxicity Analysis

To systematically evaluate the cytotoxic potential of this compound and its analogues, a well-designed screening funnel is essential.

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Treatment Compound Treatment (Dose-Response) Purification->Treatment CellCulture Cell Line Panel Seeding (e.g., MCF-7, PC3) CellCulture->Treatment MTT MTT Cytotoxicity Assay (72h Incubation) Treatment->MTT Absorbance Absorbance Reading (590 nm) MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental Workflow for Cytotoxicity Screening and SAR Analysis.
Proposed Panel of Test Compounds

A successful SAR study relies on the systematic modification of the lead compound. The following table outlines a proposed initial library for synthesis and testing.

Compound IDR1 (Phenyl Ring Substituents)R2 (Acidic Group)Rationale
LEAD-01 3-F, 5-OCF3-CH2COOHThe primary compound of interest.
COMP-02 3-F, 5-OCF3-CH2CONH2Evaluate the effect of converting the carboxylic acid to a primary amide.
COMP-03 2-F, 5-OCF3-CH2COOHInvestigate the positional importance of the fluorine atom.
COMP-04 3-NO2, 5-OCF3-CH2COOHCompare the electron-withdrawing fluoro group with a nitro group.[2][12]
COMP-05 3-F-CH2COOHAssess the contribution of the trifluoromethoxy group to cytotoxicity.
Doxorubicin N/AN/AStandard-of-care chemotherapeutic agent (Positive Control).
Diclofenac 2,6-di-Cl-CH2COOHClinically relevant NSAID with known cytotoxic properties (Benchmark Control).
Data Presentation and Comparison

All quantitative data should be summarized in a clear, tabular format to facilitate comparison. The primary endpoint for a cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) for Phenylacetic Acid Derivatives after 72h Treatment

Compound IDMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)
LEAD-01 Experimental ValueExperimental ValueExperimental Value
COMP-02 Experimental ValueExperimental ValueExperimental Value
COMP-03 Experimental ValueExperimental ValueExperimental Value
COMP-04 Experimental ValueExperimental ValueExperimental Value
COMP-05 Experimental ValueExperimental ValueExperimental Value
Doxorubicin ~0.1 µM~0.8 µM~0.2 µM
Diclofenac ~150 µM~200 µM~180 µM

Note: IC50 values for control drugs are approximate and can vary between labs and specific assay conditions.

Detailed Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[13][14] The protocol relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases of living cells.[15][16]

Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, PC-3)

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter sterilize and store at -20°C, protected from light.[13]

    • Solubilization Solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol (e.g., 0.04 N HCl in isopropanol).

    • Test Compounds: Stock solutions prepared in sterile DMSO (e.g., 10 mM).

  • Equipment:

    • Sterile 96-well flat-bottom plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 590 nm.

    • Multichannel pipette.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Causality: Seeding an appropriate number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.

    • Trustworthiness: Include the following controls on every plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.5%). This accounts for any solvent-induced cytotoxicity.

      • Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.

      • Media Blank: Wells containing culture medium but no cells. This is used for background absorbance subtraction.[16]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[17]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[16]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[16]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 590 nm.[16]

    • Use a reference wavelength of 620-650 nm if available to reduce background noise.

Data Analysis
  • Background Subtraction: Subtract the average OD of the media blank wells from all other OD readings.

  • Calculate Percent Viability:

    • Percent Viability = [(OD of Treated Well) / (OD of Untreated Control Well)] x 100

  • Determine IC50:

    • Plot Percent Viability versus the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Conclusion and Future Directions

This guide provides a strategic and methodological blueprint for the cytotoxic evaluation of this compound derivatives. By leveraging the extensive knowledge base of related phenylacetic acid compounds, researchers can efficiently design, execute, and interpret experiments. The proposed SAR study will be crucial in identifying the structural motifs essential for potent cytotoxic activity, paving the way for lead optimization.[18]

Future work should focus on elucidating the precise molecular targets and confirming the mechanism of action through assays such as caspase activity tests, Western blotting for apoptotic proteins (Bcl-2, Bax), and cell cycle analysis.[5] Successful identification of potent derivatives from this novel class could provide promising new candidates for the development of next-generation anticancer therapeutics.

References

  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Tavallaei, et al. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Tavallaei, et al. (n.d.). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Ringkøbing-Skjern Bibliotekerne. [Link]

  • Janković, N. Ž., & Stanojković, T. P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Wyrzykowski, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

  • (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Synco Chemical. [Link]

  • Dastmalchi, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]

  • Dastmalchi, S., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Kulp, S. K., & Chen, C. S. (2011). NSAIDs inhibit tumorigenesis, but how? PMC - NIH. [Link]

  • (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Licinio, R., et al. (2022). Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects. MDPI. [Link]

  • (n.d.). 2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. [Link]

  • (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Harris, R. E. (2002). Nonsteroidal Anti-inflammatory Drugs as Anticancer Agents: Mechanistic, Pharmacologic, and Clinical Issues. JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]

  • Ho, H. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Choi, Y. J., & Kim, Y. S. (2011). Anti-tumor activity of non-steroidal anti-inflammatory drugs: Cyclooxygenase-independent targets. PMC - PubMed Central. [Link]

  • (n.d.). 3,5-Bis(trifluoromethyl)phenylacetic acid. PubChem. [Link]

  • (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Reddy, B. S., et al. (2009). Chemotherapeutic Properties of Phospho-Nonsteroidal Anti-Inflammatory Drugs, a New Class of Anticancer Compounds. Cancer Research - AACR Journals. [Link]

  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI. [Link]

Sources

Cross-reactivity studies of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Enhanced Selectivity and Metabolic Stability

Executive Summary

In the optimization of lead compounds, the "flat" structure of phenylacetic acid often leads to promiscuous binding (high cross-reactivity) and rapid metabolic clearance. This guide analyzes the strategic application of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid as a superior scaffold. By leveraging the specific electronic and steric properties of the 3-fluoro and 5-trifluoromethoxy (-OCF₃) substitutions, medicinal chemists can significantly reduce off-target cross-reactivity and enhance metabolic stability compared to chlorinated or non-fluorinated alternatives.

Comparative Analysis: The -OCF₃ Advantage

The selection of the 3-Fluoro-5-(trifluoromethoxy) moiety is rarely arbitrary; it is a calculated decision to modulate lipophilicity and conformation . The following table compares this scaffold against common alternatives used in phenylacetic acid derivatives.

Table 1: Physicochemical & Performance Comparison of Substituents
Substituent PatternLipophilicity (Hansch

)
Metabolic StabilitySteric Bulk (MR)Cross-Reactivity Risk (Off-Target)Primary Application
Unsubstituted (H) 0.00Low (Rapid Oxidation)LowHigh (Promiscuous binding)Initial Hit Finding
3-Chloro (Cl) 0.71ModerateModerateModerate (Halogen bonding can be non-specific)Early Optimization
3-Trifluoromethyl (-CF₃) 0.88HighHighLow (Good selectivity)Metabolic Blocking
3-F, 5-OCF₃ (Target) 1.04 (OCF₃) Very High Very High Very Low (High Selectivity)Late-Stage Lead Optimization

Key Insight: The -OCF₃ group (often termed the "super-trifluoromethyl" group) possesses a unique conformational flexibility. Unlike the rigid -CF₃, the oxygen linker allows the -CF₃ moiety to rotate, adopting conformations that can fill specific hydrophobic pockets in target proteins (e.g., kinases, PPARs) with high specificity, thereby reducing cross-reactivity with structurally similar isoforms.

Mechanism of Action: Reducing Cross-Reactivity

"Cross-reactivity" in the context of these derivatives primarily refers to two failure modes:

  • Pharmacological Promiscuity: Binding to unintended receptor isoforms (e.g., COX-1 vs. COX-2).

  • Metabolic Cross-Reactivity: Inhibition of CYP450 enzymes, leading to drug-drug interactions (DDIs).

Mechanism 1: The Metabolic Blockade

The 3,5-substitution pattern is critical. Phenylacetic acid derivatives are prone to oxidative metabolism at the para (4-position) and ortho (2,6-positions) sites.

  • The 3-Fluoro group electronically deactivates the ring, making it less susceptible to electrophilic attack by CYP450 enzymes.

  • The 5-Trifluoromethoxy group provides a massive steric shield.

  • Result: The molecule "slides" past metabolic enzymes without being oxidized or inhibiting them (low metabolic cross-reactivity).

Mechanism 2: Orthogonal Binding

The -OCF₃ group prefers a twisted conformation relative to the phenyl ring. This forces the phenylacetic acid derivative into a specific 3D shape that fits only the intended target's binding pocket, clashing sterically with the pockets of off-target proteins.

Visualization of Logic Flow

The following diagram illustrates the decision logic for selecting the 3-Fluoro-5-(trifluoromethoxy) scaffold during a "Fluorine Scan" optimization process.

ScaffoldSelection Start Lead Compound: Phenylacetic Acid Issue1 Issue: Rapid Metabolism? Start->Issue1 Sol1 Add 3-Fluoro (Electronic Deactivation) Issue1->Sol1 Yes Issue2 Issue: Off-Target Binding / Low Potency? Sol1->Issue2 Decision Select Bulky Lipophilic Group Issue2->Decision Yes OptionA 3-CF3 (Rigid) Decision->OptionA OptionB 3-OCF3 (Flexible/Lipophilic) Decision->OptionB Result 3-Fluoro-5-(trifluoromethoxy) Scaffold (High Selectivity, High Stability) OptionA->Result Alternative OptionB->Result Optimal for Selectivity

Caption: Decision tree for implementing the 3-Fluoro-5-(trifluoromethoxy) scaffold to resolve metabolic instability and off-target binding issues.

Experimental Protocols

To validate the "low cross-reactivity" claim, you must assess both Target Selectivity and CYP450 Inhibition .

Protocol A: CYP450 Inhibition Screening (Metabolic Cross-Reactivity)

Objective: Determine if the 3-Fluoro-5-(trifluoromethoxy) derivative inhibits major CYP enzymes (CYP3A4, CYP2D6), which would indicate a risk of drug-drug interactions.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or recombinant CYP isozymes (Baculosomes).

  • Fluorogenic Substrates (e.g., Vivid® BOMCC for CYP3A4).

  • NADPH Regeneration System.[1]

  • Test Compound: this compound derivative.[2]

  • Positive Control Inhibitor (e.g., Ketoconazole).

Workflow:

  • Preparation: Dilute test compound in buffer (100 mM Potassium Phosphate, pH 7.4) to a range of concentrations (e.g., 0.1 µM to 50 µM). Keep DMSO < 0.1%.

  • Incubation:

    • Mix 40 µL of Enzyme/Substrate solution with 10 µL of Test Compound.

    • Incubate at 37°C for 10 minutes (pre-incubation).

    • Initiate reaction by adding 50 µL of NADPH regeneration system.

  • Kinetic Read: Monitor fluorescence immediately on a plate reader (Ex/Em specific to substrate) for 30 minutes at 37°C.

  • Analysis:

    • Calculate the slope of fluorescence vs. time (reaction rate).

    • Plot Rate vs. Log[Concentration].

    • Determine IC₅₀.

    • Success Criteria: IC₅₀ > 10 µM indicates low metabolic cross-reactivity .

Protocol B: Synthesis of the Scaffold (General Coupling)

Objective: Incorporate the scaffold into a target amine.

  • Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.

  • Coupling: Add the target amine (1.0 eq). Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The lipophilic -OCF₃ group typically makes the product run faster (higher R_f) than non-fluorinated analogs.

References
  • Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetic acid Product Specification. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 66523550: this compound. Retrieved from .

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Discusses the "super-trifluoromethyl" effect of -OCF3).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Bienta. CYP450 Inhibition Assay Protocols. Retrieved from .

Sources

Peer-reviewed literature on 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid in Drug Discovery

Introduction: The Role of a Versatile Intermediate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. The journey from a promising biological target to a clinically effective drug is often paved with complex chemical syntheses. Within this intricate process, the selection of appropriate starting materials and intermediates is a critical determinant of success. This compound has emerged as a valuable building block, primarily due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the peer-reviewed applications of this compound, not as an active agent itself, but as a crucial intermediate in the synthesis of potent modulators of two key therapeutic targets: Stearoyl-CoA Desaturase (SCD) and G-Protein Coupled Receptor 120 (GPR120). We will delve into the therapeutic rationale for targeting SCD and GPR120, present comparative data for compounds derived from this phenylacetic acid derivative against other modulators, and provide detailed experimental protocols for their evaluation.

Part 1: Stearoyl-CoA Desaturase (SCD) Inhibitors Derived from this compound: A New Frontier in Oncology and Metabolic Diseases

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This enzymatic step is not merely a routine metabolic process; it is a central regulatory point in cellular physiology and pathology. The ratio of SFAs to MUFAs influences cell membrane fluidity, signal transduction, and energy storage.[1][3]

The Therapeutic Rationale for SCD Inhibition

Elevated SCD activity is implicated in a range of diseases. In oncology, cancer cells often exhibit reprogrammed metabolism, with a heightened dependence on de novo lipogenesis.[1][4] SCD provides the MUFAs necessary for the proliferation and survival of cancer cells.[1] Inhibition of SCD can therefore lead to an accumulation of toxic SFAs and suppress tumor growth.[5][6] Several oncogenic signaling pathways, including EGFR and Wnt/β-catenin, have been shown to require SCD activity.[1]

In the context of metabolic diseases, SCD plays a pivotal role in conditions such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[4][5][7] By modulating the lipid composition of cells, SCD influences insulin signaling and inflammatory pathways.[4] Consequently, SCD inhibitors are being actively investigated as potential therapeutics for these widespread metabolic disorders.[4][8]

Comparative Analysis of SCD Inhibitors

While specific SCD inhibitors directly synthesized from this compound are primarily detailed in patent literature, we can compare the performance of well-characterized, publicly disclosed SCD inhibitors to understand the landscape in which these new chemical entities will compete.

CompoundTargetIC50 (mouse SCD1)IC50 (human SCD1)Key FeaturesReference
A939572 SCD1<4 nM37 nMPotent and orally bioavailable.[2]
CAY10566 SCD14.5 nM26 nMPotent, selective, and orally bioavailable.[2]
Sterculic Acid SCD--A naturally occurring inhibitor.[9]
Aramchol SCD1 (partial)--In clinical trials for NASH.[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Experimental Protocol: In Vitro SCD Activity Assay

To evaluate the potency of novel SCD inhibitors, a robust in vitro assay is essential. The following protocol describes a common method using liver microsomes as a source of the SCD enzyme and radiolabeled stearoyl-CoA as the substrate.

Objective: To determine the IC50 of a test compound for SCD1.

Materials:

  • Liver microsomes from a relevant species (e.g., mouse, human).

  • [14C]-Stearoyl-CoA (substrate).

  • NADH (cofactor).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and vials.

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1).

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test compounds, [14C]-Stearoyl-CoA, and NADH in appropriate solvents.

  • Reaction Setup: In a microcentrifuge tube, add the assay buffer, BSA, and the test compound at various concentrations (or vehicle control).

  • Enzyme Addition: Add the liver microsomal preparation to each tube and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding a mixture of [14C]-Stearoyl-CoA and NADH.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at 37°C.

  • Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat to saponify the fatty acids.

  • Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the chromatogram to separate the saturated (stearic acid) and monounsaturated (oleic acid) fatty acids.

  • Quantification: Scrape the spots corresponding to stearic and oleic acid into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of conversion of [14C]-stearoyl-CoA to [14C]-oleoyl-CoA for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Liver Microsomes: The endoplasmic reticulum, where SCD is located, is enriched in microsomal preparations, providing a reliable source of the enzyme.[5]

  • [14C]-Stearoyl-CoA: The use of a radiolabeled substrate allows for sensitive and direct quantification of the enzymatic product.

  • NADH: This is an essential cofactor for the desaturation reaction catalyzed by SCD.[1]

  • TLC Separation: This is a classic and effective method for separating fatty acids based on their degree of saturation.

Visualization of the SCD Pathway and Inhibition

SCD_Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) Cancer Cancer Cell Proliferation & Survival MUFA->Cancer Promotes Metabolic Metabolic Dysregulation (e.g., Insulin Resistance) MUFA->Metabolic Contributes to SCD1->MUFA Inhibitor SCD Inhibitor (Derived from this compound) Inhibitor->SCD1 Inhibition

Caption: The SCD1 pathway, converting SFAs to MUFAs, and its inhibition.

Part 2: GPR120 Agonists Derived from this compound: Targeting Inflammation and Metabolic Homeostasis

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[10][11][12] Its activation triggers a cascade of intracellular signaling events that have profound anti-inflammatory and insulin-sensitizing effects.[13]

The Therapeutic Rationale for GPR120 Agonism

GPR120 is highly expressed in adipose tissue, macrophages, and enteroendocrine cells.[11][12] Its activation in macrophages inhibits inflammatory pathways, such as the NF-κB and JNK pathways, making it an attractive target for chronic inflammatory diseases.[13] In the context of metabolic disorders, GPR120 agonism has been shown to improve glucose tolerance, enhance insulin sensitivity, and stimulate the release of incretin hormones like GLP-1.[10][11][13] This positions GPR120 as a promising target for the treatment of type 2 diabetes and obesity.[11]

Comparative Analysis of GPR120 Agonists

The development of potent and selective small-molecule GPR120 agonists is an active area of research. Below is a comparison of some known GPR120 agonists.

CompoundTargetEC50 (human GPR120)Key FeaturesReference
TUG-891 GPR120/GPR40GPR120: 30 nMPotent dual agonist of GPR120 and GPR40.[11]
GW9508 GPR120/GPR40GPR120: ~50 nMWidely used tool compound, dual agonist.[11]
Compound 10f (from a 2018 study) GPR12011 nMPotent and selective with favorable pharmacokinetic properties.[14]
TUG-1197 GPR12024 nMFully selective and very potent.[11]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Lower values indicate greater potency.

Experimental Protocol: In Vitro GPR120 Activation Assay (Calcium Mobilization)

A common method to assess the activation of GPR120, which couples to the Gq protein, is to measure the mobilization of intracellular calcium.

Objective: To determine the EC50 of a test compound for GPR120.

Materials:

  • A stable cell line expressing human GPR120 (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Plating: Culture the GPR120-expressing cells to an appropriate confluency and seed them into 96- or 384-well black, clear-bottom plates.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove any excess dye.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject the test compounds at various concentrations into the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Causality Behind Experimental Choices:

  • Stable Cell Line: Using a recombinant cell line ensures a high and consistent expression of the target receptor, leading to a robust and reproducible assay signal.

  • Calcium-Sensitive Dye: These dyes exhibit a significant increase in fluorescence upon binding to free calcium, providing a direct readout of GPR120-mediated Gq signaling.[11]

  • Fluorescence Plate Reader: This instrument allows for high-throughput screening and precise measurement of the rapid changes in fluorescence that occur upon receptor activation.

Visualization of the GPR120 Signaling Pathway

GPR120_Pathway cluster_membrane Cell Membrane GPR120 GPR120 Receptor Gq Gq protein GPR120->Gq Activates Beta_arrestin β-arrestin 2 GPR120->Beta_arrestin Recruits Agonist GPR120 Agonist (Derived from this compound) Agonist->GPR120 Binds & Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin_sensitizing Insulin Sensitizing Effects (e.g., GLP-1 release) Ca_release->Insulin_sensitizing Anti_inflammatory Anti-inflammatory Effects (Inhibition of NF-κB, JNK) Beta_arrestin->Anti_inflammatory

Caption: The GPR120 signaling pathway leading to therapeutic effects.

Conclusion

This compound stands as a testament to the importance of fluorinated intermediates in modern drug design. Its utility is not in its own biological activity, but in its role as a sophisticated scaffold for the creation of highly potent and specific modulators of challenging drug targets. The derivatives of this compound, targeting SCD and GPR120, are at the forefront of research into new treatments for cancer, metabolic syndromes, and inflammatory diseases. The comparative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to further explore and harness the potential of this versatile chemical entity. As our understanding of the complex biology of these targets deepens, the demand for well-designed chemical tools and therapeutic candidates, such as those derived from this compound, will undoubtedly continue to grow.

References

  • Targeting stearoyl-CoA desaturase in solid tumors - PMC - NIH. Available from: [Link]

  • WO2021090030A1 - Gpr52 modulator compounds - Google Patents.
  • 2,4,5 Trifluro phenyl acetic acid - Hely Speciality Chemicals. Available from: [Link]

  • Potential roles of GPR120 and its agonists in the management of diabetes - PMC - NIH. Available from: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available from: [Link]

  • Stearoyl-CoA desaturase-1: a potential therapeutic target for neurological disorders - PMC. Available from: [Link]

  • GPR120 Inhibits Colitis Through Regulation of CD4 + T Cell Interleukin 10 Production. Available from: [Link]

  • Stearoyl CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells - PMC - PubMed Central. Available from: [Link]

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders - MDPI. Available from: [Link]

  • Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC - NIH. Available from: [Link]

  • US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents.
  • Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC - NIH. Available from: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available from: [Link]

  • A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - NIH. Available from: [Link]

  • A guide to selecting high-performing antibodies for Stearoyl-CoA desaturase (SCD1) (UniProt ID: O00767) for use in western blot, immunoprecipitation, and immunofluorescence - NIH. Available from: [Link]

  • Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC - NIH. Available from: [Link]

  • Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PubMed Central. Available from: [Link]

  • SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - ResearchGate. Available from: [Link]

  • An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Publishing. Available from: [Link]

  • Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study - MDPI. Available from: [Link]

  • Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Available from: [Link]

  • GPR120 Is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-inflammatory and Insulin-Sensitizing Effects - CORE. Available from: [Link]

  • Modeling stearoyl-coenzyme A desaturase 1 inhibitors to ameliorate α-Syn cytotoxicity in Parkinson's disease. Available from: [Link]

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  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC - NIH. Available from: [Link]

  • SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - NIH. Available from: [Link]

  • Mechanisms through which an inhibition of stearoyl-CoA desaturase (SCD)... | Download Scientific Diagram - ResearchGate. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower researchers not only with innovative molecules but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-5-(trifluoromethoxy)phenylacetic acid, a compound whose unique electronic and lipophilic properties make it a valuable building block in pharmaceutical and agrochemical research.[1] The structural stability imparted by its carbon-fluorine bonds necessitates a disposal protocol that is both rigorous and compliant with safety regulations to protect personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] The Safety Data Sheet (SDS) is the foundational document for this assessment.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[4]

  • Aquatic Toxicity (H412): Some related fluorinated compounds are harmful to aquatic life with long-lasting effects, a prudent assumption for this material as well.

Given these hazards, the core principle of our disposal plan is containment and transfer . The goal is to safely collect, package, and label the waste for transfer to a licensed hazardous waste disposal facility without exposing laboratory personnel or the environment. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[5]

Hazard and Precautionary Data Summary
Identifier Classification & Precautionary Statements Source
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities where splashing is a risk, use a face shield in addition to goggles.[6]

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents used).[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[6]

  • Respiratory Protection: All handling of this solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

  • Designate a Satellite Accumulation Area (SAA): This is a specific area in the lab, often within a fume hood, designated for hazardous waste storage.[7] It must be clearly marked.

  • Solid Waste Stream:

    • Collect unadulterated this compound powder and residues in a dedicated, clearly labeled hazardous waste container.

    • Contaminated consumables (e.g., weighing papers, gloves, pipette tips) should be collected in a separate, sealed waste container designated for solid chemical waste.[6]

  • Liquid Waste Stream:

    • If the compound is in solution, collect it in a dedicated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with other solvents unless you have confirmed compatibility. For instance, do not mix acidic waste with bases or cyanides.[7]

Step 3: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and ensure safe transport.

  • Container Requirements:

    • Use a leak-proof container with a secure, screw-top cap.[8] The container material must be compatible with the waste (e.g., high-density polyethylene [HDPE] for many organic and acidic wastes).

    • Never use food containers (e.g., mayonnaise or pickle jars) for hazardous waste.[7]

    • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[8]

  • Labeling Protocol:

    • As soon as you begin adding waste to a container, it must be labeled.

    • The label must include the words "Hazardous Waste."[9]

    • List the full chemical name of all contents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[9]

    • Include the date when the first waste was added.

Step 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating a container that held this compound is to triple rinse it with a suitable solvent.[9][10]

    • Rinse the container with a small amount of a solvent capable of dissolving the residue.

    • Collect this first rinsate and dispose of it as hazardous liquid waste.[10]

    • Repeat the rinse two more times, collecting the rinsate each time.

  • Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container in the regular laboratory trash or recycling, as appropriate.[8][10]

Step 5: Arranging for Final Disposal

The final step is the transfer of the collected waste to your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Bulk Quantities: Unused or excess quantities of the chemical should be disposed of through your institution's hazardous waste program. Do not attempt to neutralize or treat the chemical yourself.[6]

  • Scheduled Pick-up: Follow your institution's specific procedures for requesting a hazardous waste pick-up. Ensure all containers are properly sealed and labeled before the scheduled collection time.

The Rationale for Specialized Disposal of Fluorinated Compounds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability makes compounds like this compound persistent in the environment.[11] Standard waste treatment methods are often ineffective.

The preferred disposal method for many fluorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[11][12] This process has the potential to permanently break down the molecule, though it requires precise control to prevent the formation of smaller, potentially hazardous fluorinated byproducts.[12] This is why waste must be handled by licensed professionals and approved facilities.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste (Pure compound, contaminated gloves, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreSAA Store Sealed Container in Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface Label & Dispose of Container in Trash TripleRinse->DefaceLabel CollectRinsate->CollectLiquid EHS_Pickup Arrange Pickup by EHS/Hazardous Waste Vendor StoreSAA->EHS_Pickup

Caption: A flowchart detailing the step-by-step process for safe waste disposal.

By adhering to this guide, researchers can ensure they are not only advancing their scientific objectives but are also upholding their responsibility to maintain a safe laboratory and a healthy environment.

References

  • Finar Limited. Material Safety Data Sheet (Trifluoroacetic acid).[Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs.[Link]

  • Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid.[Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid.[Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • University of Oxford Department of Chemistry. A new method to recycle fluoride from long-lived PFAS chemicals.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • PubMed Central (PMC). Management of Solid Waste Containing Fluoride—A Review.[Link]

  • U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams.[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.